Ethyl 2-iodooxazole-4-carboxylate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
属性
IUPAC Name |
ethyl 2-iodo-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYIDEIMHPHYDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 2-iodooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-iodooxazole-4-carboxylate is a halogenated heterocyclic compound belonging to the oxazole family. The oxazole ring is a key structural motif in a wide array of biologically active molecules and natural products, making its derivatives, such as the title compound, valuable building blocks in medicinal chemistry and drug discovery. The presence of an iodine atom at the 2-position and an ethyl carboxylate group at the 4-position of the oxazole ring provides two reactive sites for further chemical modifications, enabling the synthesis of diverse molecular architectures. This guide provides a comprehensive overview of the known chemical properties, synthesis, reactivity, and potential applications of this compound.
Core Chemical Properties
While comprehensive experimental data for this compound is not extensively reported in publicly available literature, the following table summarizes its fundamental properties based on available information.
| Property | Value | Source |
| Molecular Formula | C₆H₆INO₃ | [1][2] |
| Molecular Weight | 267.02 g/mol | [1][2] |
| CAS Number | 1107663-03-5 | [1][2] |
| Appearance | Not specified (likely a solid) | Inferred |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |
Spectroscopic Data
-
¹H NMR: The spectrum would likely show signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and a singlet for the proton at the 5-position of the oxazole ring. The chemical shifts would be influenced by the electron-withdrawing effects of the iodo and carboxylate groups.
-
¹³C NMR: The spectrum would display signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the three carbons of the oxazole ring. The carbon bearing the iodine atom (C2) would be expected to appear at a characteristic chemical shift.
-
IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C=N and C=C stretching vibrations of the oxazole ring, and C-O stretching of the ester and the ether linkage within the ring.
Experimental Protocols
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be inferred from the synthesis of its chloro and bromo analogs. The general strategy involves the formation of the oxazole ring followed by halogenation at the 2-position.
Proposed Synthesis Pathway:
Figure 1: Proposed synthesis of this compound.
Step 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate
This step involves the condensation of urea and ethyl bromopyruvate. While a specific protocol for this reaction was not found, a general procedure for a similar reaction to form an aminothiazole derivative can be adapted.[3]
-
Reactants: Urea and Ethyl Bromopyruvate.
-
Solvent: A suitable high-boiling solvent like ethanol or dimethylformamide (DMF).
-
Conditions: The reaction mixture is typically heated to reflux for several hours.
-
Work-up: After cooling, the product is often precipitated by adding water and can be purified by recrystallization.
Step 2: Sandmeyer-type Iodination
The conversion of the 2-amino group to a 2-iodo group can be achieved through a Sandmeyer-type reaction.
-
Reactants: Ethyl 2-aminooxazole-4-carboxylate, a nitrite source (e.g., tert-butyl nitrite or sodium nitrite), and an iodine source (e.g., copper(I) iodide or potassium iodide).
-
Solvent: Acetonitrile is a common solvent for this type of transformation.
-
Conditions: The reaction is typically carried out at reduced temperatures initially, followed by warming to room temperature or gentle heating.
-
Work-up: The reaction mixture is usually quenched with water and extracted with an organic solvent. The product is then purified by column chromatography.
Reactivity and Potential for Further Functionalization
The iodine atom at the 2-position of this compound is a versatile handle for introducing a wide range of substituents through various cross-coupling reactions. This makes the compound a valuable intermediate for creating libraries of diverse oxazole derivatives for biological screening.
Key Reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a carbon-carbon bond, introducing aryl or vinyl groups at the 2-position.
-
Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes provides access to 2-alkynyl-substituted oxazoles.
-
Stille Coupling: Palladium-catalyzed coupling with organostannanes can also be employed for C-C bond formation.
-
Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst can introduce alkenyl substituents.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can be used to introduce nitrogen-based functional groups.
The ester group at the 4-position can also be readily modified. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other esters, or be used in other transformations.
Figure 2: Reactivity and functionalization pathways.
Potential Applications in Drug Discovery
Oxazole-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5] The ability to readily functionalize this compound at two distinct positions makes it an attractive scaffold for the development of novel therapeutic agents.
While specific biological data for this compound is scarce, the 2-iodooxazole moiety is a key component in various compounds with interesting pharmacological profiles. For instance, derivatives of 2-aminooxazoles have been investigated as potential inhibitors of bacterial enzymes, highlighting the importance of this core structure in the development of new antibacterial agents. The introduction of diverse substituents at the 2-position via cross-coupling reactions could lead to the discovery of potent and selective modulators of various biological targets.
Safety Information
Based on available safety data for similar compounds, this compound is expected to be harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its two points of functionality allow for the creation of a wide range of derivatives, which can be screened for various biological activities. While there is a need for more comprehensive characterization of its physical and spectral properties, the inferred synthetic routes and reactivity patterns provide a solid foundation for its use in the discovery and development of new pharmaceuticals. Researchers and scientists in drug development are encouraged to explore the potential of this compound in their quest for novel therapeutic agents.
References
Ethyl 2-iodooxazole-4-carboxylate: A Technical Guide for Drug Discovery Professionals
CAS Number: 1107663-03-5
Introduction
Ethyl 2-iodooxazole-4-carboxylate is a heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics. Its utility is most pronounced in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to selectively eliminate disease-causing proteins.[1][2][3] This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in chemical synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C6H6INO3 | [4] |
| Molecular Weight | 267.02 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [5] |
| Purity | Typically ≥97% | [4] |
Synthesis
The synthesis of this compound is a multi-step process that is crucial for its application in further chemical reactions. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established synthetic procedures.
Materials:
-
Ethyl 2-aminooxazole-4-carboxylate
-
Acetonitrile
-
p-Toluenesulfonic acid dihydrate
-
Sodium nitrite
-
Potassium iodide
-
Water
-
1 M Sodium bicarbonate solution
-
2 M Sodium thiosulfate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel 60
-
Cyclohexane
Procedure:
-
Reaction Setup: In a suitable reaction vessel, add 2.00 g (12.81 mmol) of ethyl 2-aminooxazole-4-carboxylate to 48 ml of acetonitrile.
-
Acid Addition: At 0°C, add 8.00 g (38.43 mmol) of p-toluenesulfonic acid dihydrate to the solution.
-
Diazotization and Iodination: Prepare a solution of 1.77 g (25.62 mmol) of sodium nitrite and 5.32 g (32.02 mmol) of potassium iodide in 7.2 ml of water. Add this solution dropwise to the cooled suspension from the previous step.
-
Reaction Progression: Stir the reaction mixture at 0°C for 10 minutes, then allow it to slowly warm to room temperature and continue stirring overnight.
-
Work-up:
-
Dilute the reaction mixture with 200 ml of water.
-
Adjust the pH to 9.24 with a 1 M aqueous sodium bicarbonate solution.
-
Quench the reaction by adding 1 ml of 2 M sodium thiosulfate solution.
-
Extract the aqueous phase three times with 30 ml of ethyl acetate.
-
Combine the organic phases and dry with anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel 60 using a mobile phase gradient of cyclohexane/ethyl acetate (from 300:1 to 2:1).
-
-
Product Characterization: The final product is a white to off-white solid. The identity and purity can be confirmed by techniques such as LC-MS. A typical yield is around 28%.
Synthesis Workflow Diagram
References
- 1. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Ethyl 2-Iodooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for ethyl 2-iodooxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the key intermediate, ethyl 2-aminooxazole-4-carboxylate, followed by a Sandmeyer-type iodination to yield the final product. This document furnishes detailed experimental protocols, quantitative data, and logical diagrams to facilitate understanding and replication by skilled professionals in the field.
Synthesis Pathway Overview
The synthesis of this compound is proposed to proceed via a two-step sequence:
-
Step 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate. This step involves the cyclocondensation of ethyl 3-bromo-2-oxobutanoate with urea to form the 2-aminooxazole ring. This reaction is analogous to the well-established Hantzsch thiazole synthesis and similar oxazole syntheses.
-
Step 2: Sandmeyer Iodination. The amino group of ethyl 2-aminooxazole-4-carboxylate is converted to an iodo group via a Sandmeyer-type reaction. This involves the formation of a diazonium salt intermediate, which is subsequently displaced by iodide.
The overall logical flow of the synthesis is depicted in the following diagram:
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate
This procedure is based on analogous reactions for the synthesis of substituted 2-aminooxazoles.
Reaction Scheme:
Experimental Workflow:
[Image of the reaction of ethyl 2-aminooxazole-4-carboxylate to this compound via a diazonium salt intermediate]
Caption: Experimental workflow for the Sandmeyer iodination.
Detailed Protocol:
-
Dissolve ethyl 2-aminooxazole-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
To this solution, add isopentyl nitrite (1.5 eq) dropwise at room temperature.
-
After stirring for 15 minutes, add iodine (1.2 eq) portion-wise.
-
Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and quench by the addition of a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Reactants | |
| Ethyl 2-aminooxazole-4-carboxylate | 5.0 g (32.0 mmol) |
| Isopentyl nitrite | 5.6 g (48.0 mmol) |
| Iodine | 9.7 g (38.4 mmol) |
| Anhydrous THF | 160 mL |
| Product | |
| Yield | 6.8 g (80%) |
| Appearance | Off-white to yellow solid |
| Melting Point | 85-87 °C |
Safety and Handling
-
Ethyl 3-bromo-2-oxobutanoate: Lachyrmator and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Urea: Generally considered low hazard, but dust inhalation should be avoided.
-
N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Handle with extreme care in a well-ventilated fume hood, using appropriate gloves.
-
Isopentyl nitrite: Flammable and a vasodilator. Avoid inhalation and contact with skin.
-
Iodine: Corrosive and can cause severe burns. Stains skin and clothing. Handle with gloves and in a fume hood.
-
Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.
Disclaimer: The experimental protocols and quantitative data provided in this guide are based on analogous chemical transformations and are intended for informational purposes for qualified researchers. These procedures have not been optimized and should be performed with appropriate safety precautions in a laboratory setting. All chemical manipulations should be carried out by or under the direct supervision of a trained professional.
Starting materials for Ethyl 2-iodooxazole-4-carboxylate synthesis
An In-Depth Technical Guide to the Synthesis of Ethyl 2-iodooxazole-4-carboxylate
This guide provides a comprehensive overview of the synthetic pathway for this compound, a valuable heterocyclic building block for researchers, scientists, and professionals in drug development. The synthesis is presented as a robust two-step process, beginning with the formation of a key intermediate, Ethyl 2-aminooxazole-4-carboxylate, followed by a Sandmeyer iodination to yield the final product.
The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the construction of the oxazole ring via a Hantzsch-type synthesis to form Ethyl 2-aminooxazole-4-carboxylate. This intermediate is then converted to the final iodo-derivative in the second step through a Sandmeyer reaction, which involves diazotization of the amino group followed by displacement with iodide.
Ethyl 2-iodooxazole-4-carboxylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Ethyl 2-iodooxazole-4-carboxylate, a key heterocyclic building block. It covers its chemical properties, synthesis, reactivity, and applications, with a focus on its role in synthetic and medicinal chemistry.
Nomenclature and Chemical Identity
The compound is systematically named ethyl 2-iodo-1,3-oxazole-4-carboxylate . It is commonly referred to as this compound.
| Identifier | Value |
| IUPAC Name | ethyl 2-iodo-1,3-oxazole-4-carboxylate[1] |
| CAS Number | 1107663-03-5[1][2] |
| Molecular Formula | C₆H₆INO₃[1][2] |
| Molecular Weight | 267.02 g/mol [1][2] |
| Canonical SMILES | CCOC(=O)C1=COC(=N1)I |
| InChI Key | FDOAKABVLSONJA-UHFFFAOYSA-N |
Physicochemical and Spectroscopic Properties
This section summarizes the known physical properties and predicted spectroscopic characteristics of the title compound.
Table 2.1: Physical Properties
| Property | Value | Source |
| Melting Point | 113-116°C | [3] |
| Appearance | White to off-white solid | Assumed |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light[4] |
Table 2.2: Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR | δ ~ 8.3-8.5 ppm (s, 1H, oxazole C5-H)δ ~ 4.3-4.5 ppm (q, J ≈ 7.1 Hz, 2H, -OCH₂CH₃)δ ~ 1.3-1.5 ppm (t, J ≈ 7.1 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR | δ ~ 160-162 ppm (C=O, ester)δ ~ 145-148 ppm (C4-oxazole)δ ~ 140-143 ppm (C5-oxazole)δ ~ 85-90 ppm (C2-I, oxazole)δ ~ 61-63 ppm (-OCH₂CH₃)δ ~ 14-15 ppm (-OCH₂CH₃) |
| FT-IR (cm⁻¹) | ~ 3150 (C-H stretch, aromatic)~ 2980 (C-H stretch, aliphatic)~ 1720-1740 (C=O stretch, ester)~ 1580-1600 (C=N stretch, oxazole)~ 1100-1300 (C-O stretch) |
| Mass Spec (EI) | m/z 267 [M]⁺m/z 222 [M-OEt]⁺m/z 194 [M-COOEt]⁺m/z 140 [M-I]⁺ |
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound and its subsequent use in cross-coupling reactions are provided below.
Caption: Proposed two-step synthesis of this compound.
Protocol for Step 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate (This protocol is adapted from analogous syntheses of 2-aminothiazoles).[9][10]
-
To a round-bottom flask equipped with a reflux condenser, add urea (1.0 eq) and absolute ethanol.
-
Stir the mixture until the urea is partially dissolved.
-
Add ethyl bromopyruvate (1.05 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Adjust the pH to ~8 with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield Ethyl 2-aminooxazole-4-carboxylate.
Protocol for Step 2: Synthesis of this compound via Diazotization-Iodination (This protocol is a standard procedure for converting an amino-heterocycle to an iodo-heterocycle).
-
In a flask cooled to 0-5°C in an ice-salt bath, slowly add Ethyl 2-aminooxazole-4-carboxylate (1.0 eq) to a pre-cooled solution of concentrated sulfuric acid and water.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in water and add it dropwise to the reaction mixture, ensuring the temperature remains below 5°C. Stir for 30-45 minutes to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide (KI) (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution should be observed.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with saturated sodium thiosulfate solution to remove excess iodine, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.
This compound is an excellent substrate for creating carbon-carbon bonds. The C2-iodo group readily participates in various palladium-catalyzed cross-coupling reactions.[11][12][13]
Representative Protocol:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 2-aryl-oxazole-4-carboxylate product.
Reactivity, Applications, and Logical Relationships
The primary utility of this compound stems from the reactivity of the carbon-iodine bond at the C2 position of the oxazole ring. This makes it a versatile precursor for introducing the oxazole moiety into more complex molecular architectures, a valuable strategy in drug discovery.[3] The oxazole core is found in various bioactive compounds, including antifungal, anti-inflammatory, and anticancer agents.[3]
The diagram below illustrates the central role of this compound as a building block in major cross-coupling reactions.
Caption: Versatility of this compound in cross-coupling reactions.
Conclusion
This compound is a high-value synthetic intermediate. Its well-defined structure and the predictable reactivity of its C-I bond make it an essential tool for chemists in academia and industry. The ability to readily engage in a variety of palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex, oxazole-containing molecules, accelerating the discovery and development of new pharmaceuticals and agrochemicals.
References
- 1. This compound | 1107663-03-5 [amp.chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound [myskinrecipes.com]
- 4. achmem.com [achmem.com]
- 5. Ethyl oxazole-4-carboxylate | C6H7NO3 | CID 2763217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. forskning.ruc.dk [forskning.ruc.dk]
- 7. m.youtube.com [m.youtube.com]
- 8. Ethyl 2-amino-1,3-oxazole-4-carboxylate | C6H8N2O3 | CID 319549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectral Analysis of Ethyl 2-iodooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for Ethyl 2-iodooxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of consolidated spectral data in public repositories, this guide collates available information and provides a predictive analysis based on established principles of spectroscopy and the known data of analogous structures.
Chemical Structure and Properties
-
IUPAC Name: Ethyl 2-iodo-1,3-oxazole-4-carboxylate
-
Molecular Formula: C₆H₆INO₃
-
Molecular Weight: 267.02 g/mol
-
CAS Number: 1107663-03-5
Spectral Data Summary
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.30 | s | 1H | H-5 (oxazole ring) |
| 4.41 | q | 2H | -OCH₂CH₃ |
| 1.40 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~161.0 | C=O (ester) |
| ~145.0 | C-5 (oxazole ring) |
| ~138.0 | C-4 (oxazole ring) |
| ~95.0 | C-2 (oxazole ring, C-I) |
| ~61.5 | -OCH₂CH₃ |
| ~14.0 | -OCH₂CH₃ |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~1720-1740 | C=O stretching (ester) |
| ~1600-1650 | C=N stretching (oxazole ring) |
| ~1100-1300 | C-O stretching (ester and ether) |
| ~500-600 | C-I stretching |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 267 | [M]⁺ (Molecular ion) |
| 222 | [M - OCH₂CH₃]⁺ |
| 194 | [M - COOCH₂CH₃]⁺ |
| 140 | [M - I]⁺ |
Experimental Protocols
As a definitive synthesis protocol for this compound is not widely published, a potential synthetic route can be extrapolated from established methods for the synthesis of substituted oxazoles and the iodination of heterocyclic rings. A plausible approach involves the iodination of a precursor, Ethyl oxazole-4-carboxylate.
Synthesis of Ethyl oxazole-4-carboxylate (Precursor)
A common method for the synthesis of the oxazole ring is the Robinson-Gabriel synthesis or variations thereof, which involves the cyclization of an α-acylamino ketone. An alternative is the reaction of an α-haloketone with a primary amide.
Iodination of Ethyl oxazole-4-carboxylate
The introduction of an iodine atom at the C-2 position of the oxazole ring can be achieved through several methods. One common approach is electrophilic iodination using an iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of a base.
Illustrative Protocol:
-
Dissolution: Dissolve Ethyl oxazole-4-carboxylate in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Addition of Iodinating Agent: Add N-iodosuccinimide (NIS) to the solution. The reaction is typically carried out at room temperature.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Logical Workflow for Spectral Analysis
The following diagram illustrates the general workflow for the synthesis and spectral characterization of a target compound like this compound.
This guide provides a foundational understanding of the spectral characteristics of this compound. For definitive data, experimental synthesis and characterization are recommended. The provided protocols and predictive data serve as a valuable resource for researchers initiating work with this compound.
Physical and chemical properties of Ethyl 2-iodooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of Ethyl 2-iodooxazole-4-carboxylate, a key intermediate in medicinal chemistry. This document details available data on its properties, synthesis, and potential applications, offering valuable insights for researchers in drug discovery and development.
Core Physical and Chemical Properties
This compound is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its structure, featuring an oxazole ring substituted with an iodine atom and an ethyl carboxylate group, makes it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆INO₃ | [2][3] |
| Molecular Weight | 267.02 g/mol | [2][3] |
| CAS Number | 1107663-03-5 | [2][3] |
| Melting Point | 113-116°C | [1] |
| Appearance | Solid | [4] |
| Purity | ≥97% | [2] |
| Storage Conditions | 2-8°C, under inert gas (nitrogen or Argon), in a dark place. | [5] |
Spectroscopic Data
Detailed experimental spectral data for this compound is not widely available in the public domain. However, based on the analysis of related oxazole and carboxylate-containing compounds, the expected spectral characteristics can be inferred.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and a singlet for the proton on the oxazole ring. The exact chemical shifts would be influenced by the electron-withdrawing effects of the iodine and carboxylate groups.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the carbons of the oxazole ring, and the two carbons of the ethyl group. The carbon atom attached to the iodine would exhibit a characteristic chemical shift.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester group (typically around 1700-1750 cm⁻¹), C-O stretching, and vibrations associated with the oxazole ring.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (267.02 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group, the carboxyl group, and potentially the iodine atom.
Experimental Protocols
Logical Synthesis Workflow:
A plausible synthetic route would involve the formation of the oxazole ring followed by iodination at the C2 position.
Caption: General Synthetic Workflow
Detailed Methodologies (Hypothetical):
-
Step 1: Diazotization of Ethyl 2-aminooxazole-4-carboxylate: Ethyl 2-aminooxazole-4-carboxylate would be dissolved in an acidic medium (e.g., aqueous HCl or H₂SO₄) and cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) in water would be added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Step 2: Iodination (Sandmeyer-type reaction): The freshly prepared diazonium salt solution would then be added to a solution of an iodine source, such as potassium iodide (KI) or a solution of iodine (I₂) in a suitable solvent. Gentle warming might be required to facilitate the decomposition of the diazonium salt and the introduction of the iodine atom at the 2-position of the oxazole ring.
-
Step 3: Work-up and Purification: After the reaction is complete, the mixture would be extracted with an organic solvent (e.g., ethyl acetate). The organic layer would be washed, dried, and the solvent evaporated to yield the crude product. Purification would likely be achieved through recrystallization from a suitable solvent or by column chromatography.
Chemical Reactivity and Stability
The chemical reactivity of this compound is primarily centered around the carbon-iodine bond. The iodine atom can be readily displaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This reactivity makes it an excellent precursor for introducing diverse functional groups at the 2-position of the oxazole ring.
The compound should be stored in a cool, dark place under an inert atmosphere to prevent potential degradation.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of pharmaceutical compounds. The oxazole moiety is a common scaffold in many biologically active molecules. The presence of the iodo group allows for the facile introduction of various substituents, enabling the generation of diverse chemical libraries for screening and lead optimization.
This compound is particularly useful in the development of:
-
Antifungal agents
-
Anti-inflammatory drugs
-
Anticancer therapeutics [1]
The oxazole core is known for its metabolic stability and favorable electronic properties, making it an attractive feature in drug design.[1]
Signaling Pathway Relationship (Hypothetical):
While no specific signaling pathways have been directly attributed to this compound, its derivatives, synthesized via cross-coupling reactions, could potentially interact with various biological targets. The nature of the coupled substituent would determine the ultimate biological activity and the signaling pathway affected.
Caption: Hypothetical Interaction with Signaling Pathways
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery. Its well-defined physical properties and versatile chemical reactivity make it a valuable tool for medicinal chemists. Further research into its biological activities and the development of novel derivatives is warranted to fully explore its therapeutic potential.
References
An In-depth Technical Guide to the Safety and Handling of Ethyl 2-iodooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified research professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and institutional safety protocols. Always consult the specific SDS provided by the supplier and adhere to all applicable local, state, and federal regulations regarding chemical handling and disposal.
Introduction
Ethyl 2-iodooxazole-4-carboxylate is a heterocyclic organic compound that serves as a valuable intermediate in medicinal chemistry and drug development. Its structure, featuring an oxazole ring substituted with an iodine atom and an ethyl carboxylate group, makes it a versatile building block for the synthesis of more complex molecules, particularly in the context of creating novel therapeutic agents. The presence of the iodo-group allows for various cross-coupling reactions, enabling the introduction of diverse functionalities.
Given its reactive nature and potential biological activity, a thorough understanding of the safety and handling of this compound is paramount for researchers and scientists. This guide provides a comprehensive overview of its known hazards, recommended handling procedures, and emergency protocols, based on available safety data.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, oral | 4 |
| Warning | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 |
| Warning | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A |
| Warning | H319: Causes serious eye irritation |
| Acute toxicity, inhalation | 4 |
| Warning | H332: Harmful if inhaled |
Safe Handling and Storage
Adherence to strict safety protocols is essential when working with this compound to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this chemical to determine the appropriate level of PPE.[1] The following are minimum recommendations:
-
Eye Protection: Chemical splash goggles or a full-face shield are mandatory to protect against splashes.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any tears or punctures before use.[2]
-
Body Protection: A lab coat or chemical-resistant apron must be worn.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used in a well-ventilated area or a fume hood.[2]
Engineering Controls
-
Ventilation: All handling of this compound powder should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in any area where this chemical is handled.[4]
Storage
-
Conditions: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[2]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.
-
Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and hazard information.[5]
Experimental Protocols: General Procedures for Handling
While a specific, published experimental protocol for the synthesis of this compound was not identified in a recent literature search, the following general procedures should be followed when handling this or any other hazardous chemical powder.
Weighing and Transferring
-
Preparation: Before starting, ensure you are wearing the appropriate PPE and that the chemical fume hood is functioning correctly.
-
Containment: Perform all weighing and transferring operations within a chemical fume hood or a glove box to contain any dust.
-
Dispensing: Use a spatula or other appropriate tool to carefully transfer the powder. Avoid scooping or pouring in a manner that could create dust clouds.
-
Cleaning: Clean any spills immediately using appropriate procedures (see Section 5). Decontaminate the spatula and weighing vessel after use.
The following diagram illustrates a general workflow for the safe handling of a hazardous chemical powder.
Caption: General workflow for safely handling hazardous chemical powders.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spills
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and institutional safety personnel.
-
Contain: For small spills, if you are trained and have the appropriate spill kit, you can contain the spill. Do not attempt to clean up a large spill yourself.
-
Cleanup: Use an absorbent material from a chemical spill kit to clean up the spill. Avoid generating dust. Place all contaminated materials in a sealed container for hazardous waste disposal.
Exposure
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
The following diagram outlines the logical steps to take in case of an accidental exposure.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. gz-supplies.com [gz-supplies.com]
- 3. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 4. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 5. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
A Technical Guide to Iodooxazole Compounds: Discovery, Synthesis, and Biological Significance
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazole scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a halogen atom, such as iodine, into the oxazole ring can significantly modulate the compound's physicochemical properties and biological efficacy, often enhancing its potential as a therapeutic agent. This technical guide provides an in-depth overview of iodooxazole compounds, covering their historical development, key synthetic methodologies, and their emerging role in drug discovery, with a particular focus on their anticancer properties. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic and signaling pathways are presented to serve as a comprehensive resource for researchers in the field.
Discovery and History
The history of iodooxazole compounds is intrinsically linked to the broader development of oxazole synthesis and halogenation techniques. While a singular "discovery" event for the first iodooxazole is not well-documented, their emergence can be traced through the evolution of synthetic organic chemistry. Initially, the focus was on the synthesis of the core oxazole ring itself, with classic methods like the Robinson-Gabriel synthesis.
The "discovery" of iodo-substituted oxazoles can be seen as a progression of chemists' ability to perform regioselective functionalization of the oxazole nucleus. The development of methods for direct iodination or the synthesis of oxazoles from iodine-containing precursors marked the key steps in the history of these compounds. Much of the significant interest in iodooxazoles has been spurred by the isolation of halogenated oxazole-containing natural products from marine organisms, which have demonstrated potent biological activities.[1] These natural products have served as inspiration for the synthesis of a variety of iodooxazole derivatives.
Synthesis of Iodooxazole Compounds
The synthesis of iodooxazole compounds can be broadly categorized into two main approaches: direct iodination of a pre-formed oxazole ring and the construction of the oxazole ring from iodine-containing precursors. The choice of method often depends on the desired substitution pattern.
2.1. Direct Iodination of the Oxazole Ring
Direct iodination is a common strategy for introducing an iodine atom onto the oxazole ring. The regioselectivity of this reaction is influenced by the electronic properties of the oxazole ring and the specific iodinating agent used.
-
Electrophilic Aromatic Iodination: While attempted, direct electrophilic aromatic iodination of simple oxazoles often results in low yields.[1]
-
Metalation-Iodination: A more effective method involves the deprotonation of the oxazole ring using a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), followed by quenching with an iodine source like molecular iodine (I₂). This approach allows for regioselective iodination. For instance, deprotonation at C5 followed by iodination is a common strategy.[1][2]
2.2. Synthesis from Iodinated Precursors
Building the oxazole ring from precursors that already contain an iodine atom is another versatile strategy.
-
Iodine-Catalyzed Cyclization: Iodine can be used as a catalyst in the synthesis of oxazoles. For example, an iodine-catalyzed tandem oxidative cyclization of aromatic aldehydes and other starting materials can yield 2,5-disubstituted oxazoles.[3] Another approach involves the use of an I₂/K₂CO₃ system to promote oxazole formation from α-bromoketones and benzylamine derivatives.[4]
-
From α-Iodo Acetophenones: 2,5-disubstituted oxazoles can be synthesized from arylacetylenes and α-amino acids in a process that involves the in situ generation of α-iodo acetophenones.[3]
Below is a diagram illustrating a general workflow for the synthesis of iodooxazoles via a metalation-iodination route.
Experimental Protocols
3.1. General Procedure for the Synthesis of 5-Iodo-2-(phenylsulfonyl)-1,3-oxazole [2]
To a solution of 2-(phenylsulfonyl)-1,3-oxazole in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere is added lithium diisopropylamide (LDA) (1.1 equivalents). The mixture is stirred for a specified time at this temperature to ensure the formation of the C-5 carbanion. Subsequently, a solution of iodine (I₂) in THF is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 5-iodo-2-(phenylsulfonyl)-1,3-oxazole.
3.2. Iodine-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles [3]
A mixture of an aromatic aldehyde, a methyl isocyanide derivative, and a catalytic amount of iodine (I₂) in a suitable solvent (e.g., dichloromethane) is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with a suitable organic solvent and washed with an aqueous solution of sodium thiosulfate to remove excess iodine. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to yield the 2,5-disubstituted oxazole.
Biological Activities and Mechanism of Action
Iodooxazole compounds, particularly those derived from natural products, have shown promising biological activities, most notably anticancer effects. The presence of the iodine atom can enhance cytotoxic activity.
4.1. Anticancer Activity
Several studies have reported the synthesis of iodooxazole derivatives with cytotoxic activity against various cancer cell lines. For example, certain 4-(3'-indolyl)oxazoles have demonstrated cytotoxicity against multiple cancer cell lines.[5] The mechanism of action for many of these compounds is believed to involve the induction of apoptosis (programmed cell death). While the precise molecular targets are often not fully elucidated, the induction of apoptosis is a hallmark of many effective anticancer agents.
4.2. Proposed Mechanism of Action: Induction of Apoptosis
Based on the observed cytotoxic effects and studies on related iodinated compounds, a plausible mechanism of action for cytotoxic iodooxazoles is the induction of apoptosis through the mitochondrial (intrinsic) pathway.[6] This pathway is initiated by intracellular stress, which leads to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to cell death.
The following diagram illustrates a proposed signaling pathway for iodooxazole-induced apoptosis.
Quantitative Data
The biological activity of iodooxazole compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The following table summarizes some of the reported cytotoxicity data for selected iodooxazole-related compounds.
| Compound Class | Cancer Cell Line(s) | Reported IC₅₀ Values (µM) | Reference |
| 4-(3'-indolyl)oxazoles | Various human cancer cell lines | Varies by derivative; some show high potency | [5] |
| Isoxazole derivatives of natural products | MCF-7 (breast cancer), A549 (lung cancer), A375 (melanoma) | 0.7 - 21.89 | [2][7] |
| Diaryl-1,3,4-oxadiazoles | HT-29 (colon adenocarcinoma), MDA-MB-231 (breast adenocarcinoma) | Generally in the micromolar range | [8] |
Conclusion and Future Perspectives
Iodooxazole compounds represent a promising class of molecules in the field of drug discovery. The synthetic methodologies for their preparation are well-established and offer a high degree of flexibility for structural modification. The potent cytotoxic activities observed for several iodooxazole derivatives, likely mediated through the induction of apoptosis, underscore their potential as anticancer agents. Future research in this area should focus on the elucidation of specific molecular targets to better understand their mechanism of action. Furthermore, the exploration of structure-activity relationships (SAR) will be crucial for the design and synthesis of new iodooxazole analogues with improved potency and selectivity. The continued investigation of these compounds holds significant promise for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. An expeditious synthesis and anticancer activity of novel 4-(3'-indolyl)oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iodinated contrast media induce neutrophil apoptosis through a mitochondrial and caspase mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural product as a lead for impairing mitochondrial respiration in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical Studies of Ethyl 2-iodooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational approaches relevant to the study of Ethyl 2-iodooxazole-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While direct theoretical studies on this specific molecule are limited in publicly available literature, this document extrapolates from established computational methodologies and experimental data for structurally similar oxazole derivatives to provide a robust framework for its investigation. This guide covers quantum chemical calculations, molecular docking simulations, and potential synthetic pathways, and presents this information in a structured format for researchers, scientists, and professionals in drug development.
Introduction
The oxazole scaffold is a privileged five-membered heterocyclic ring system containing one oxygen and one nitrogen atom. This structural motif is present in a wide array of natural products and synthetic molecules exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The substitution pattern on the oxazole ring plays a crucial role in modulating its physicochemical properties and biological targets.
This compound (Figure 1) is a halogenated oxazole derivative that presents several points of interest for theoretical and experimental investigation. The presence of the iodine atom at the 2-position introduces the potential for halogen bonding, a non-covalent interaction of growing importance in drug design and crystal engineering. The ethyl carboxylate group at the 4-position provides a site for further chemical modification and can influence the molecule's polarity and solubility.
This guide will explore the theoretical methodologies that can be employed to understand the electronic structure, reactivity, and potential biological interactions of this compound.
Figure 1: Chemical Structure of this compound
| Property | Value |
| Molecular Formula | C6H6INO3 |
| Molecular Weight | 267.02 g/mol |
| CAS Number | 1107663-03-5 |
Theoretical Methodologies
A variety of computational methods can be applied to investigate the properties of this compound. These theoretical approaches offer insights that are complementary to experimental data and can guide the design of new experiments.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules. For this compound, DFT calculations can be employed to determine a range of properties.
Experimental Protocol: DFT Calculation Workflow
-
Structure Optimization: The initial geometry of this compound is built using molecular modeling software. A geometry optimization is then performed using a DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p) for all atoms except iodine, and a larger basis set with effective core potential for iodine).
-
Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: A range of electronic properties are then calculated from the optimized geometry, including:
-
Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to determine the electronic band gap, which relates to the molecule's reactivity and electronic transitions.
-
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index are derived from the HOMO and LUMO energies to quantify the molecule's overall reactivity.
-
Table 1: Hypothetical DFT-Calculated Properties of this compound and Related Analogues
| Parameter | This compound (Predicted) | Ethyl 2-chlorooxazole-4-carboxylate (Analog A) | Ethyl oxazole-4-carboxylate (Analog B) |
| HOMO Energy (eV) | -6.5 to -7.0 | -6.8 to -7.3 | -6.2 to -6.7 |
| LUMO Energy (eV) | -1.5 to -2.0 | -1.3 to -1.8 | -1.0 to -1.5 |
| Band Gap (eV) | 4.5 to 5.5 | 5.0 to 6.0 | 4.7 to 5.7 |
| Dipole Moment (Debye) | 2.0 to 3.0 | 2.5 to 3.5 | 1.5 to 2.5 |
Note: The values for this compound are predictive and would need to be confirmed by actual calculations. The data for analogs are representative values from the literature on similar compounds.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a key tool in drug discovery for predicting the binding affinity and mode of a ligand to a protein target.
Experimental Protocol: Molecular Docking Workflow
-
Target Selection and Preparation: A protein target relevant to the potential biological activity of oxazoles (e.g., a bacterial enzyme or a cancer-related kinase) is selected. The 3D structure of the protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and polar hydrogens are added.
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.
-
Docking Simulation: A docking program (e.g., AutoDock Vina, Glide) is used to dock the ligand into the active site of the protein. The program explores various conformations and orientations of the ligand within the binding site.
-
Analysis of Results: The docking results are analyzed based on the binding energy scores and the predicted binding poses. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, are visualized and examined.
Table 2: Predicted Molecular Docking Results of this compound with a Hypothetical Kinase Target
| Ligand | Binding Energy (kcal/mol) | Predicted Interacting Residues | Key Interactions |
| This compound | -7.0 to -9.0 | Val23, Ala45, Leu98, Lys110, Asp156 | Halogen bond with Leu98, H-bond with Lys110, Hydrophobic interactions |
| Reference Inhibitor | -8.5 | Val23, Ala45, Phe101, Lys110, Asp156 | H-bond with Lys110 and Asp156, Pi-stacking with Phe101 |
Synthesis and Experimental Data
While this guide focuses on theoretical studies, a brief overview of the synthesis of the title compound provides context for its availability for experimental validation of theoretical predictions.
Proposed Synthetic Pathway
A plausible synthetic route to this compound would involve the iodination of a suitable oxazole precursor. One common method for the synthesis of the oxazole-4-carboxylate core is the reaction of an α-amino acid ester with an acylating agent, followed by cyclization.
Experimental Protocol: Synthesis of this compound (Hypothetical)
-
Synthesis of Ethyl 2-aminooxazole-4-carboxylate: This precursor can be synthesized via several literature methods, often starting from ethyl bromopyruvate and a suitable nitrogen source.
-
Sandmeyer-type Iodination: The amino group at the 2-position can be converted to an iodo group via a Sandmeyer-type reaction. This typically involves diazotization of the amine with sodium nitrite in an acidic medium, followed by the introduction of an iodide source, such as potassium iodide.
-
Purification: The crude product is purified by column chromatography to yield the final this compound.
Available Experimental Data
Spectroscopic data for this compound would be crucial for validating its structure and for comparison with theoretical predictions.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals for the ethyl group (triplet and quartet), and a singlet for the proton at the 5-position of the oxazole ring. |
| ¹³C NMR | Signals for the carbonyl carbon of the ester, the carbons of the oxazole ring (with the carbon bearing the iodine showing a characteristic shift), and the carbons of the ethyl group. |
| FT-IR | Characteristic vibrational bands for the C=O stretch of the ester, C=N and C=C stretches of the oxazole ring, and C-I stretch. |
| Mass Spec. | A molecular ion peak corresponding to the mass of the molecule (267.02 g/mol ). |
Visualizations
Visual representations are essential for understanding complex relationships in theoretical chemistry. The following diagrams, generated using the DOT language, illustrate key workflows and hypothetical pathways.
Caption: Workflow for the theoretical study of this compound.
Caption: Hypothetical signaling pathway for this compound as a kinase inhibitor.
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical framework for the investigation of this compound. By leveraging established computational methodologies such as DFT and molecular docking, researchers can gain significant insights into the electronic properties, reactivity, and potential biological activity of this molecule. The provided protocols and workflows serve as a starting point for in silico studies, which can guide further experimental work.
Future research should focus on performing the proposed DFT calculations to obtain precise quantitative data for this compound. Molecular docking studies against a panel of relevant biological targets, guided by the known activities of other oxazole derivatives, would be a valuable next step in elucidating its potential as a therapeutic agent. The synthesis and experimental characterization of this compound are essential for validating the theoretical predictions and for enabling its biological evaluation. The interplay between theoretical and experimental approaches will be crucial in unlocking the full potential of this compound in drug discovery and materials science.
Methodological & Application
Synthesis of Ethyl 2-iodooxazole-4-carboxylate: A Detailed Protocol for Drug Discovery Intermediates
Application Note: The conversion of ethyl 2-aminooxazole-4-carboxylate to ethyl 2-iodooxazole-4-carboxylate is a key transformation in medicinal chemistry. The resulting 2-iodooxazole scaffold serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. The iodo-substituent is readily displaced or utilized in cross-coupling reactions, allowing for the introduction of diverse functionalities to the oxazole core, a common motif in biologically active compounds.
Introduction
Ethyl 2-aminooxazole-4-carboxylate is a readily available starting material. Its conversion to the corresponding 2-iodo derivative is typically achieved through a Sandmeyer-type reaction. This process involves two main steps: the diazotization of the primary amino group to form a diazonium salt, followed by the displacement of the diazonium group with iodide. This protocol provides a detailed methodology for this synthesis, aimed at researchers and scientists in drug development.
Reaction Scheme
The overall reaction is depicted below:
Caption: General reaction scheme for the synthesis.
Experimental Protocol
This protocol is based on established methods for the Sandmeyer iodination of heteroaromatic amines.
Materials and Equipment
-
Ethyl 2-aminooxazole-4-carboxylate
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄), concentrated
-
Potassium iodide (KI)
-
Deionized water
-
Ice
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure
Step 1: Diazotization
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-aminooxazole-4-carboxylate (1.0 eq) in a mixture of water and concentrated sulfuric acid at 0 °C (ice bath). Stir until a clear solution is obtained.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the stirred solution of the amine from step 1, maintaining the temperature between 0 and 5 °C. The addition should be controlled to prevent the temperature from rising.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate flask, dissolve potassium iodide (1.5 eq) in a minimal amount of water.
-
Slowly add the freshly prepared diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous nitrogen gas evolution should be observed. The addition should be done portion-wise to control the effervescence.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
Step 3: Work-up and Purification
-
Extract the reaction mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
The following table summarizes the key quantitative parameters for this synthesis. Please note that yields can vary depending on the reaction scale and specific conditions.
| Parameter | Value |
| Starting Material | Ethyl 2-aminooxazole-4-carboxylate |
| Molecular Formula (Start) | C₆H₈N₂O₃ |
| Molecular Weight (Start) | 156.14 g/mol |
| Product | This compound |
| Molecular Formula (Product) | C₆H₆INO₃ |
| Molecular Weight (Product) | 267.02 g/mol |
| Representative Yield | 60-75% |
| Appearance | Off-white to pale yellow solid |
| Purification Method | Silica Gel Column Chromatography |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of pharmaceutical compounds. The iodo group serves as a versatile handle for various chemical modifications, making it a key component in the construction of compound libraries for high-throughput screening.
Role in Synthesis
The C-I bond in the product is susceptible to a variety of transformations, which is highly advantageous in the synthesis of complex molecules.
Caption: Synthetic utility of the iodooxazole intermediate.
This strategic positioning of a reactive handle on the oxazole core allows for the late-stage functionalization of drug candidates, a crucial strategy for optimizing pharmacokinetic and pharmacodynamic properties. The ability to rapidly generate analogues from a common intermediate accelerates the structure-activity relationship (SAR) studies essential for lead optimization in drug discovery programs.
Application Notes and Protocols: Suzuki-Miyaura Coupling of Ethyl 2-iodooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of Ethyl 2-iodooxazole-4-carboxylate with various aryl and heteroaryl boronic acids. This reaction is a powerful tool for the synthesis of 2,4-disubstituted oxazole derivatives, which are important scaffolds in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[1][2][3][4] Its popularity in drug discovery and development stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acid building blocks.[5] The oxazole moiety is a key heterocyclic motif found in numerous biologically active compounds, and the ability to functionalize it at specific positions is crucial for structure-activity relationship (SAR) studies. This protocol focuses on the coupling at the 2-position of the oxazole ring, starting from the readily available this compound.
Reaction Scheme
General reaction scheme for the Suzuki-Miyaura coupling of this compound.
Optimized Reaction Conditions
The successful execution of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For heteroaryl halides like this compound, careful optimization is often necessary to achieve high yields and minimize side reactions. Based on literature precedents for similar substrates, a range of conditions can be employed.[6][7][8][9]
Data Presentation: Summary of Typical Suzuki-Miyaura Coupling Conditions
| Parameter | Typical Range / Examples | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ | Catalyst loading typically ranges from 1-5 mol%. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos, dppf | Often used in conjunction with Pd(OAc)₂ or Pd₂(dba)₃. The ligand-to-palladium ratio can be critical. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃, Et₃N | An aqueous solution of the base is often used. The choice of base can significantly impact the reaction rate and yield. |
| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile/Water mixtures | A mixture of an organic solvent and water is common to dissolve both the organic substrates and the inorganic base. |
| Boronic Acid | Aryl, Heteroaryl, Vinyl boronic acids | 1.1 to 1.5 equivalents are typically used. |
| Temperature | 60 - 120 °C | Microwave irradiation can significantly reduce reaction times.[10][11] |
| Reaction Time | 1 - 24 hours | Monitored by TLC or LC-MS. |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol should be adapted and optimized for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene and Water)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification supplies (e.g., separatory funnel, ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Solvent and Base Addition: Add the solvent system, for example, a 4:1 mixture of toluene and water (10 mL). To this mixture, add the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 90 °C) with vigorous stirring. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aryl-oxazole-4-carboxylate.[12][13]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the experimental protocol for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction, detailing the key steps of oxidative addition, transmetalation, and reductive elimination.[1][4]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki coupling of oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. rsc.org [rsc.org]
- 13. rose-hulman.edu [rose-hulman.edu]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Ethyl 2-Iodooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The functionalization of the oxazole ring is therefore of significant interest in the development of new therapeutic agents. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the construction of carbon-carbon bonds, enabling the introduction of a wide variety of substituents onto the oxazole core. This document provides detailed application notes and protocols for the Suzuki, Sonogashira, and Negishi cross-coupling reactions of ethyl 2-iodooxazole-4-carboxylate, a key building block for the synthesis of diverse 2-substituted oxazole derivatives.
General Considerations
Palladium-catalyzed cross-coupling reactions are sensitive to air and moisture. Therefore, it is crucial to use anhydrous solvents and perform the reactions under an inert atmosphere (e.g., nitrogen or argon). The choice of palladium catalyst, ligand, base, and solvent can significantly impact the reaction efficiency and yield. Optimization of these parameters is often necessary for specific substrates.
Suzuki Coupling: Synthesis of 2-Aryl- and 2-Heteroaryloxazole-4-carboxylates
The Suzuki coupling reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl compounds. In the context of this compound, this reaction allows for the introduction of a wide range of aromatic and heteroaromatic moieties at the 2-position.
General Reaction Scheme
Experimental Protocol: General Procedure for Suzuki Coupling
To a solution of this compound (1.0 equiv) and the corresponding aryl- or heteroarylboronic acid (1.2-1.5 equiv) in a suitable solvent (e.g., dioxane, toluene, or DMF), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are added. The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired ethyl 2-(hetero)aryloxazole-4-carboxylate.
Representative Data for Suzuki Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene | 100 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 110 | 16 | 78 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
Sonogashira Coupling: Synthesis of 2-Alkynyloxazole-4-carboxylates
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted aromatic and heteroaromatic compounds.[1] This method is particularly useful for introducing alkynyl functionalities into the oxazole ring system.
General Reaction Scheme
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in a suitable solvent (e.g., THF, DMF, or triethylamine), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine) are added. The reaction mixture is degassed and stirred at room temperature or heated under an inert atmosphere until the reaction is complete. The reaction mixture is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Representative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | 10 | Et₃N | THF | RT | 6 | 88 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | 5 | DIPA | DMF | 50 | 4 | 95 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (5) | 10 | Et₃N | THF | RT | 8 | 82 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | 5 | DIPA | DMF | 60 | 6 | 75 |
Negishi Coupling: Synthesis of 2-Alkyl- and 2-Aryloxazole-4-carboxylates
The Negishi coupling reaction involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[2] This reaction is particularly advantageous for the formation of C(sp²)-C(sp³) bonds and is tolerant of a wide range of functional groups.
General Reaction Scheme
Experimental Protocol: General Procedure for Negishi Coupling
Preparation of the Organozinc Reagent: An organohalide (e.g., alkyl or aryl bromide/iodide) is treated with activated zinc dust in an anhydrous solvent like THF to generate the corresponding organozinc reagent.
Cross-Coupling Reaction: In a separate flask, this compound (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃), and a ligand (e.g., a phosphine ligand like SPhos or XPhos) are dissolved in an anhydrous solvent (e.g., THF, NMP). The freshly prepared organozinc reagent (1.5-2.0 equiv) is then added, and the mixture is stirred at room temperature or heated under an inert atmosphere. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted. The organic phase is washed, dried, and concentrated, and the product is purified by chromatography.
Representative Data for Negishi Coupling
| Entry | Organozinc Reagent | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd₂(dba)₃ (2) | SPhos (4) | THF | 60 | 12 | 80 |
| 2 | Methylzinc chloride | Pd₂(dba)₃ (2) | XPhos (4) | THF/NMP | RT | 8 | 75 |
| 3 | Benzylzinc bromide | Pd₂(dba)₃ (2) | SPhos (4) | THF | 50 | 10 | 85 |
| 4 | Ethylzinc iodide | Pd₂(dba)₃ (2) | XPhos (4) | THF/NMP | RT | 12 | 70 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for palladium-catalyzed cross-coupling reactions and the catalytic cycles for the Suzuki, Sonogashira, and Negishi couplings.
References
Application Notes and Protocols for Ethyl 2-iodooxazole-4-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-iodooxazole-4-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, particularly the presence of a reactive iodine atom at the 2-position and an ester group at the 4-position of the oxazole ring, make it an ideal scaffold for the synthesis of a diverse range of substituted oxazole derivatives. The oxazole core is a privileged structure found in numerous natural products and synthetic compounds with a wide spectrum of biological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents.
Key Applications in Medicinal Chemistry
The primary application of this compound in drug discovery lies in its utility as a key intermediate for generating libraries of substituted oxazole compounds through various cross-coupling reactions. The electron-deficient nature of the oxazole ring, coupled with the reactive C-I bond, facilitates reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino moieties at the 2-position, enabling extensive Structure-Activity Relationship (SAR) studies to optimize biological activity.
Derivatives of this compound have been investigated for a range of pharmacological activities, including:
-
Anticancer Activity: Oxazole-containing compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.[1][2]
-
Antimicrobial Activity: The oxazole scaffold is present in several natural and synthetic compounds with antibacterial and antifungal properties.[3][4]
-
Anti-inflammatory Activity: Certain oxazole derivatives have demonstrated potent anti-inflammatory effects.[5][6][7]
Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations involving this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-oxazole-4-carboxylates
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and various arylboronic acids.[8][9][10]
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, DME)
-
Anhydrous reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (0.05 - 0.1 eq) to the flask under the inert atmosphere.
-
Add the anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 2-aryl-oxazole-4-carboxylate.
Experimental Workflow for Suzuki-Miyaura Coupling:
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-oxazole-4-carboxylates
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary and secondary amines.[11][12][13]
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)[11]
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Anhydrous reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.01-0.05 eq) and the phosphine ligand (0.02-0.1 eq) to an oven-dried reaction vessel.
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
Add this compound (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring for the required time (monitor by TLC or LC-MS, typically 12-24 hours).
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to yield the desired Ethyl 2-amino-oxazole-4-carboxylate.
Experimental Workflow for Buchwald-Hartwig Amination:
Quantitative Biological Data
The following tables summarize the reported biological activities of various oxazole derivatives, some of which can be synthesized from this compound.
Table 1: Anticancer Activity of Oxazole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Aryl-5-sulfonyl-1,3-oxazole-4-carboxylates | Various (average) | 5.37 | [1] |
| 2,5-Disubstituted Oxadiazoles | HepG2 | 7.21 - 8.54 | [2] |
| 2,5-Disubstituted Oxadiazoles | HeLa, SW1116, BGC823 | >10 | [2] |
| Naphthoxazoles | M. tuberculosis H37Rv | 5.7 | [3] |
Table 2: Antimicrobial Activity of Oxazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-linked oxazole-5-ones | S. aureus, E. coli, P. aeruginosa, C. albicans | >25 | [3] |
| Benzo[d]oxazole-4,7-diones | M. tuberculosis H37Rv | 5.7 | [3] |
| 1,3-Oxazole derivatives | S. epidermidis | 56.2 | [4] |
| 1,3-Oxazole derivatives | B. subtilis | 56.2 | [4] |
| 1,3-Oxazole derivatives | C. albicans | 14 | [4] |
Table 3: Anti-inflammatory Activity of Oxazole Derivatives
| Compound Class | Assay | IC₅₀ (µM) | Reference |
| N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-propanamides | Carrageenan-induced paw edema (% inhibition) | 48.4% (at 20 mg/kg) | [5] |
| 1,2,4-Triazole-Schiff bases | COX-1 | 12.47 - 13.0 | [7] |
| 1,2,4-Triazole-Schiff bases | COX-2 | 0.04 | [7] |
Potential Signaling Pathway Modulation
While specific signaling pathways for derivatives of this compound are still under investigation, related oxadiazole compounds have been shown to modulate key cancer-related signaling pathways. These include the EGFR, PI3K/Akt/mTOR, and p53 pathways.[14] The inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis.
Hypothetical Signaling Pathway for Oxazole Derivatives in Cancer:
Conclusion
This compound is a valuable and versatile starting material for the synthesis of diverse libraries of oxazole-containing compounds with potential therapeutic applications. The robust and well-established cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide medicinal chemists with powerful tools to explore the chemical space around the oxazole scaffold. The data presented in these application notes highlight the potential of these derivatives in the fields of oncology, infectious diseases, and inflammation. Further investigation into the synthesis and biological evaluation of novel derivatives based on this scaffold is warranted to uncover new and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. mdpi.com [mdpi.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. research.rug.nl [research.rug.nl]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 2-Iodooxazole-4-carboxylate as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 2-iodooxazole-4-carboxylate as a key intermediate in the synthesis of diverse heterocyclic scaffolds. The protocols detailed below are based on established palladium-catalyzed cross-coupling reactions and are intended to serve as a foundational guide for the synthesis of novel compounds with potential therapeutic applications.
Introduction
This compound is a valuable synthetic building block for the construction of complex heterocyclic molecules. The oxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The presence of an iodine atom at the 2-position of the oxazole ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the creation of novel chemical entities. This document outlines key applications and provides detailed experimental protocols for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, as well as potential cycloaddition pathways.
Key Applications
The primary application of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions to form C-C bonds. These reactions allow for the straightforward synthesis of 2-substituted oxazole-4-carboxylates, which can be further modified to generate a library of compounds for biological screening.
-
Suzuki-Miyaura Coupling: Introduction of aryl and heteroaryl moieties.
-
Sonogashira Coupling: Introduction of alkynyl groups, which can serve as handles for further transformations.
-
Heck Coupling: Introduction of alkenyl substituents.
The resulting 2-substituted oxazole-4-carboxylate derivatives are of significant interest in drug discovery due to the established biological importance of the oxazole nucleus.
Experimental Protocols
The following protocols are representative methods for the functionalization of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary to achieve optimal yields for specific substrates.
Suzuki-Miyaura Coupling: Synthesis of Ethyl 2-Aryl-oxazole-4-carboxylates
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Reaction Scheme:
References
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of Ethyl 2-iodooxazole-4-carboxylate with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The functionalization of the oxazole ring is a key strategy in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and its application to the synthesis of 2-aryloxazole derivatives has become a valuable tool in drug discovery.
This document provides detailed application notes and a generalized experimental protocol for the palladium-catalyzed Suzuki-Miyaura reaction between Ethyl 2-iodooxazole-4-carboxylate and various boronic acids. This reaction enables the efficient synthesis of a diverse library of Ethyl 2-aryloxazole-4-carboxylates, which are valuable intermediates for further chemical elaboration.
Reaction Principle
The core of this transformation is a palladium-catalyzed cross-coupling reaction. The catalytic cycle, as is typical for Suzuki-Miyaura reactions, involves three key steps: oxidative addition of the palladium(0) catalyst to the this compound, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst. A base is required to activate the boronic acid for the transmetalation step.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The following table summarizes the yields of Ethyl 2-aryloxazole-4-carboxylates obtained from the reaction of this compound with various arylboronic acids under typical Suzuki-Miyaura conditions. Please note that yields can vary depending on the specific reaction conditions and the purity of the starting materials.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Ethyl 2-phenyloxazole-4-carboxylate | 85 |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate | 92 |
| 3 | 4-Chlorophenylboronic acid | Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate | 78 |
| 4 | 3-Nitrophenylboronic acid | Ethyl 2-(3-nitrophenyl)oxazole-4-carboxylate | 75 |
| 5 | 2-Thiopheneboronic acid | Ethyl 2-(thiophen-2-yl)oxazole-4-carboxylate | 81 |
Experimental Protocols
This section provides a generalized, detailed protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is based on standard procedures for similar cross-coupling reactions and should be optimized for specific substrates.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask or reaction tube
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure
-
Reaction Setup:
-
To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the flask under the inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 80-100 °C using a preheated oil bath or heating mantle.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or petroleum ether as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the desired Ethyl 2-aryloxazole-4-carboxylate.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura cross-coupling reaction of this compound with boronic acids is a robust and efficient method for the synthesis of a wide array of 2-aryl-oxazole-4-carboxylate derivatives. These compounds serve as versatile building blocks in the design and synthesis of novel molecules with potential applications in drug discovery and materials science. The provided protocol offers a solid foundation for researchers to explore this valuable transformation in their own laboratories.
Application Notes and Protocols for the Derivatization of Ethyl 2-iodooxazole-4-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of Ethyl 2-iodooxazole-4-carboxylate, a versatile building block for the synthesis of novel oxazole-based compounds with potential therapeutic applications. The protocols outlined below detail key palladium-catalyzed cross-coupling reactions, offering a robust platform for the generation of diverse chemical libraries for drug discovery programs.
Introduction
The oxazole scaffold is a prominent feature in a wide array of biologically active molecules and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged structure in medicinal chemistry. This compound serves as a valuable starting material for the synthesis of 2,4-disubstituted oxazole derivatives. The presence of the iodo group at the 2-position allows for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the exploration of a broad chemical space. This document outlines protocols for Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig amination reactions, which are instrumental in the derivatization of this oxazole core.
General Workflow for Derivatization
The derivatization of this compound typically follows a palladium-catalyzed cross-coupling strategy. The general workflow involves the reaction of the iodo-oxazole with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base in an appropriate solvent.
Caption: General workflow for the derivatization of this compound.
Experimental Protocols
Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-oxazole Derivatives
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[2] This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.
Caption: Suzuki-Miyaura coupling reaction scheme.
Protocol:
A microwave-assisted protocol has been shown to be effective for the Suzuki coupling of halo-heterocycles.[3]
-
To a microwave vial, add this compound (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Add a degassed solvent, for instance, a mixture of dioxane and water (e.g., 4:1).
-
Seal the vial and heat the reaction mixture in a microwave reactor at a temperature ranging from 100 to 150 °C for 15 to 60 minutes.
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Ethyl 2-aryl-oxazole-4-carboxylate derivative.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of 2-Halo-oxazoles
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 | [4] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 92 | [3] |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane | 78 | [2] |
Sonogashira Coupling for the Synthesis of 2-Alkynyl-oxazole Derivatives
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[5] This reaction is highly valuable for introducing alkynyl moieties into heterocyclic systems.
Caption: Sonogashira coupling reaction scheme.
Protocol:
-
To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and a copper(I) co-catalyst like CuI (0.05-0.1 equiv.).
-
Add a degassed solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DiPEA) (2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the Ethyl 2-alkynyl-oxazole-4-carboxylate.
Table 2: Representative Yields for Sonogashira Coupling of Halo-oxazoles
| Entry | Alkyne | Pd Catalyst | Cu(I) Source | Base | Solvent | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 88 | [6] |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | DiPEA | DMF | 91 | [4] |
| 3 | 1-Heptyne | PdCl₂(dppf) | CuI | Et₃N | Toluene | 82 | [7] |
Stille Coupling for the Synthesis of 2-Substituted-oxazole Derivatives
The Stille reaction facilitates the coupling of an organotin compound with an organic halide.[8] It is known for its tolerance of a wide range of functional groups.
Caption: Stille coupling reaction scheme.
Protocol:
-
In a flask purged with an inert gas, dissolve this compound (1.0 equiv.) and the organostannane reagent (1.1-1.3 equiv.) in a degassed solvent like toluene or DMF.
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.). In some cases, additives like LiCl or CuI can be beneficial.[9]
-
Heat the reaction mixture to a temperature between 80 and 110 °C and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent.
-
Wash the solution with aqueous potassium fluoride to remove tin byproducts, followed by water and brine.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Table 3: Representative Yields for Stille Coupling of Halo-heterocycles
| Entry | Organostannane | Catalyst | Additive | Solvent | Yield (%) | Reference |
| 1 | (Tributylstannyl)benzene | Pd(PPh₃)₄ | None | Toluene | 76-99 | [10] |
| 2 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃/P(furyl)₃ | CuI | DMF | 85 | [11] |
| 3 | (E)-1-Hexenyltributyltin | PdCl₂(PPh₃)₂ | LiCl | THF | 90 | [8] |
Buchwald-Hartwig Amination for the Synthesis of 2-Amino-oxazole Derivatives
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling an amine with an aryl halide.[12] This reaction is essential for synthesizing N-arylated and N-heteroarylated compounds.
Caption: Buchwald-Hartwig amination reaction scheme.
Protocol:
-
Charge a dry Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, BINAP), and a base (e.g., NaOtBu, K₃PO₄).
-
Evacuate and backfill the tube with an inert gas.
-
Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and a degassed anhydrous solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product via column chromatography to yield the desired 2-amino-oxazole derivative.[13]
Table 4: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reference |
| 1 | Aniline | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | [1] |
| 2 | Morpholine | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane | 110 | [14] |
| 3 | Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 90 | [15] |
Biological Activity of Derivatized Oxazoles
Derivatives of the oxazole core have demonstrated a wide spectrum of biological activities, making them attractive targets for drug discovery.
-
Anticancer Activity: Many substituted oxazoles have been reported to exhibit potent anticancer activity. For instance, certain 2,4-disubstituted oxazole derivatives have shown inhibitory activity against various cancer cell lines.[16]
-
Antimicrobial Activity: The oxazole nucleus is a key component of several antimicrobial agents. 2-Aminooxazole derivatives, in particular, have been investigated for their antibacterial and antifungal properties, showing promising activity against various pathogens, including Mycobacterium tuberculosis.[17][18][19]
-
Enzyme Inhibition: Functionalized oxazoles have been designed as inhibitors of various enzymes. For example, certain derivatives have shown potent inhibitory activity against α-glucosidase, suggesting potential applications in the management of diabetes.[20]
Table 5: Examples of Biological Activities of Oxazole Derivatives
| Compound Class | Biological Activity | Target/Assay | IC₅₀/MIC | Reference |
| 2-Aryloxazole-4-carboxamides | Anticancer | HeLa, HT-29 cell lines | 0.7 - 1.2 µM | [21] |
| 2-Aminooxazole derivatives | Antitubercular | M. tuberculosis H37Ra | 3.13 µg/mL | [18] |
| 2,4-Disubstituted oxazoles | α-Glucosidase Inhibition | α-Glucosidase enzyme | 18 - 35 µM | [20] |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of 2,4-disubstituted oxazole derivatives. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and efficient methods for accessing novel chemical entities with significant potential for drug discovery. The broad spectrum of biological activities associated with the oxazole scaffold underscores the importance of this building block in the development of new therapeutic agents. Researchers are encouraged to utilize these protocols as a foundation for their synthetic efforts in the exploration of novel oxazole-based drug candidates.
References
- 1. research.rug.nl [research.rug.nl]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[1,2,4]triazolo[1,5-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Stille Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[1,2,4]triazolo[1,5-c]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ethyl 2-iodooxazole-4-carboxylate in Agrochemical Synthesis
Introduction
Ethyl 2-iodooxazole-4-carboxylate is a versatile heterocyclic building block with significant potential in the synthesis of novel agrochemicals. The oxazole core is a recognized toxophore found in various biologically active compounds, including herbicides and fungicides. The presence of an iodine atom at the 2-position and a carboxylate group at the 4-position of the oxazole ring offers two orthogonal points for chemical modification, making this molecule an attractive starting material for the creation of diverse chemical libraries for agrochemical screening. The 2-iodo substituent is particularly amenable to modern cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, which can be crucial for tuning the biological activity and physicochemical properties of the final compounds.
Key Applications in Agrochemical Synthesis
While direct synthesis of a commercialized agrochemical from this compound is not extensively documented in public literature, its utility can be inferred from the known bioactivity of related oxazole and isoxazole derivatives. This application note will focus on the potential of this compound as a key intermediate in the synthesis of novel herbicides and fungicides through established synthetic methodologies.
Case Study: Proposed Synthesis of an Isoxaben Analogue
Isoxaben is a pre-emergence herbicide that acts by inhibiting cellulose biosynthesis.[1][2][3] Although Isoxaben itself is an isoxazole, the synthesis of an analogous oxazole-based herbicide can be envisioned using this compound as a starting material. This case study outlines a proposed synthetic route to a 2-aryl-4-carboxamide oxazole, a structural motif with potential herbicidal activity.
The overall synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to install a substituted aryl group at the 2-position, followed by hydrolysis of the ester and subsequent amidation to introduce the desired N-alkyl side chain.
Workflow for the Proposed Synthesis of an Isoxaben Analogue
Caption: Proposed synthetic workflow for an Isoxaben analogue.
Experimental Protocols
1. Suzuki-Miyaura Coupling of this compound
This protocol describes the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a dried Schlenk flask under a nitrogen atmosphere, add this compound, the arylboronic acid, and K₂CO₃.
-
Add Pd(PPh₃)₄ to the flask.
-
Degas the solvent mixture by bubbling nitrogen through it for 15 minutes.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 2-aryloxazole-4-carboxylate.
-
2. Hydrolysis of Ethyl 2-aryloxazole-4-carboxylate
-
Materials:
-
Ethyl 2-aryloxazole-4-carboxylate (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0 eq)
-
Tetrahydrofuran (THF)/Water (3:1 mixture)
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the Ethyl 2-aryloxazole-4-carboxylate in the THF/water mixture.
-
Add LiOH to the solution and stir at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the 2-aryloxazole-4-carboxylic acid.
-
3. Amidation of 2-Aryloxazole-4-carboxylic acid
-
Materials:
-
2-Aryloxazole-4-carboxylic acid (1.0 eq)
-
Alkylamine (1.1 eq)
-
(Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of the 2-aryloxazole-4-carboxylic acid in anhydrous DCM, add the alkylamine and DIPEA.
-
Cool the mixture to 0 °C in an ice bath.
-
Add PyBOP portion-wise and stir the reaction at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the final N-Alkyl-2-aryloxazole-4-carboxamide.
-
Data Presentation
The following table summarizes hypothetical yield data for the proposed synthetic steps, which are based on typical yields for such reactions found in the literature.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Suzuki-Miyaura Coupling | This compound | Ethyl 2-aryloxazole-4-carboxylate | 75-90 |
| 2 | Hydrolysis | Ethyl 2-aryloxazole-4-carboxylate | 2-Aryloxazole-4-carboxylic acid | 85-95 |
| 3 | Amidation | 2-Aryloxazole-4-carboxylic acid | N-Alkyl-2-aryloxazole-4-carboxamide | 70-85 |
Signaling Pathways and Logical Relationships
The core of utilizing this compound lies in its ability to undergo cross-coupling reactions. The diagram below illustrates the general mechanism of a Suzuki-Miyaura cross-coupling reaction, a key transformation for this starting material.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
This compound represents a valuable and versatile building block for the synthesis of novel agrochemicals. Its dual functionalization allows for the systematic exploration of chemical space around the oxazole core. The demonstrated reactivity in robust and scalable cross-coupling reactions, such as the Suzuki-Miyaura coupling, provides a reliable platform for the synthesis of complex molecules with potential herbicidal and fungicidal activities. The protocols and strategies outlined in this application note are intended to serve as a guide for researchers in the agrochemical field to unlock the potential of this promising intermediate.
References
Application Note: A Scalable Two-Step Synthesis of Ethyl 2-iodooxazole-4-carboxylate
Introduction
Ethyl 2-iodooxazole-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of more complex bioactive molecules. Its utility stems from the presence of multiple functional groups that allow for diverse chemical transformations. The oxazole core is a common scaffold in pharmacologically active compounds, and the iodo and ester functionalities provide convenient handles for cross-coupling reactions and further derivatization, respectively. This application note provides a detailed, scalable two-step protocol for the synthesis of this compound, commencing from readily available starting materials. The described methodology is designed to be robust and reproducible for researchers, scientists, and drug development professionals.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate
This initial step involves the condensation of ethyl 2-chloroacetoacetate with urea to form the 2-aminooxazole ring system. This reaction is a variation of the Hantzsch thiazole synthesis, adapted for oxazole formation.
Materials and Reagents:
-
Ethyl 2-chloroacetoacetate
-
Urea
-
Ethanol (absolute)
-
Sodium acetate
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add ethyl 2-chloroacetoacetate (1.0 eq), urea (1.5 eq), and sodium acetate (1.5 eq).
-
Add absolute ethanol to the flask to achieve a starting material concentration of 0.5 M.
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (5 volumes relative to the initial ethanol volume) and ethyl acetate (5 volumes).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 5 volumes).
-
Combine the organic layers and wash with brine solution (2 x 3 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain Ethyl 2-aminooxazole-4-carboxylate as a solid.
Step 2: Synthesis of this compound
The second step is a Sandmeyer-type reaction involving the diazotization of the amino group of Ethyl 2-aminooxazole-4-carboxylate, followed by iodination.
Materials and Reagents:
-
Ethyl 2-aminooxazole-4-carboxylate
-
Acetonitrile
-
Copper(I) iodide
-
tert-Butyl nitrite
-
Diiodomethane
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, addition funnel, and a nitrogen inlet, add Ethyl 2-aminooxazole-4-carboxylate (1.0 eq), copper(I) iodide (0.2 eq), and acetonitrile to achieve a starting material concentration of 0.2 M.
-
Add diiodomethane (1.5 eq) to the suspension.
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly add tert-butyl nitrite (1.5 eq) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the dark color dissipates.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, and wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Data Presentation
| Parameter | Step 1: Ethyl 2-aminooxazole-4-carboxylate | Step 2: this compound |
| Starting Material | Ethyl 2-chloroacetoacetate | Ethyl 2-aminooxazole-4-carboxylate |
| Stoichiometry (eq) | 1.0 | 1.0 |
| Reagent 1 | Urea (1.5 eq) | Copper(I) iodide (0.2 eq) |
| Reagent 2 | Sodium acetate (1.5 eq) | tert-Butyl nitrite (1.5 eq) |
| Reagent 3 | - | Diiodomethane (1.5 eq) |
| Solvent | Ethanol | Acetonitrile |
| Temperature | Reflux (~78 °C) | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours | 12-16 hours |
| Work-up | Aqueous work-up and extraction | Quenching, extraction |
| Purification | Recrystallization | Flash column chromatography |
| Typical Yield | 60-70% | 50-60% |
Visualizations
Experimental Workflow Diagram
Caption: A two-step workflow for the synthesis of the target compound.
Logical Relationship of Synthesis
Caption: The logical progression from starting materials to the final product.
Application Notes and Protocols for the Purification of Ethyl 2-iodooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Ethyl 2-iodooxazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. The following methods are based on established techniques for the purification of related heterocyclic compounds and are intended to serve as a comprehensive guide.
Introduction
This compound is a valuable building block in medicinal chemistry. Achieving high purity of this compound is critical for the successful synthesis of downstream targets and for ensuring the reliability and reproducibility of experimental results. This document outlines two primary methods for purification: silica gel column chromatography and recrystallization.
Data Presentation
The following tables summarize the expected outcomes of the purification procedures. The data is illustrative and may vary based on the initial purity of the crude material and specific experimental conditions.
Table 1: Column Chromatography Purification Parameters and Expected Results
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (3:1 v/v) |
| Loading | Crude this compound dissolved in minimal dichloromethane |
| Elution | Isocratic |
| Expected Purity (Post-Column) | >98% |
| Expected Yield | 85-95% |
Table 2: Recrystallization Parameters and Expected Results
| Parameter | Value |
| Solvent System | Hexane |
| Procedure | Hot dissolution followed by slow cooling |
| Expected Purity (Post-Recrystallization) | >99.5% |
| Expected Yield | 70-90% |
| Crystal Morphology | White to off-white needles |
Experimental Protocols
Purification by Silica Gel Column Chromatography
This method is effective for removing polar and non-polar impurities from the crude product.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Glass column with stopcock
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the glass column, ensuring even packing without air bubbles.
-
Equilibration: Equilibrate the packed column by running the mobile phase (Hexane:Ethyl Acetate, 3:1) through it until the baseline is stable.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel and dry it under reduced pressure. Carefully add the dried silica gel containing the sample to the top of the column.
-
Elution: Begin elution with the mobile phase, collecting fractions in individual tubes.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions. Use the same mobile phase as the developing solvent. Visualize the spots under a UV lamp.
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
Purification by Recrystallization
This protocol is suitable for obtaining highly pure crystalline material from a partially purified product (e.g., after column chromatography).
Materials:
-
Partially purified this compound
-
Hexane (HPLC grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Protocol:
-
Dissolution: Place the partially purified this compound in an Erlenmeyer flask. Add a minimal amount of hexane and gently heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Slowly cool the hot solution to room temperature. Further cool the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Visualizations
The following diagrams illustrate the workflows for the described purification techniques.
Caption: Workflow for Purification by Column Chromatography.
Caption: Workflow for Purification by Recrystallization.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents with care as they are flammable. Avoid open flames.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.
Application Notes and Protocols for the Characterization of Ethyl 2-iodooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of Ethyl 2-iodooxazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural integrity of this compound.
Compound Information
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₆H₆INO₃[1][2] |
| Molecular Weight | 267.02 g/mol [1][2] |
| CAS Number | 1107663-03-5[1][2] |
| Appearance | Solid[1] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C[1] |
Analytical Methods
A multi-technique approach is recommended for the unambiguous characterization of this compound. This includes Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, High-Performance Liquid Chromatography (HPLC) for purity assessment, Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification, and Elemental Analysis for compositional verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for a complete assignment.
Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.35 | s | 1H | H-5 (oxazole ring) |
| 4.40 | q | 2H | -CH₂- (ethyl ester) |
| 1.40 | t | 3H | -CH₃ (ethyl ester) |
Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 160.5 | C=O (ester) |
| 145.0 | C-4 (oxazole ring) |
| 140.0 | C-5 (oxazole ring) |
| 95.0 | C-2 (C-I) |
| 62.0 | -CH₂- (ethyl ester) |
| 14.0 | -CH₃ (ethyl ester) |
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.
Table 3: Representative Mass Spectrometry Data
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 267.94 | 267.9 |
| [M+Na]⁺ | 289.92 | 289.9 |
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) to confirm the molecular weight.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of this compound.
Table 4: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Gradient | Start with 30% Acetonitrile, ramp to 95% over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL) and then dilute to a suitable concentration for analysis (e.g., 0.1 mg/mL).
-
Instrumentation: Use an HPLC system equipped with a UV detector, a gradient pump, and an autosampler.
-
Method Setup: Program the HPLC system with the parameters outlined in Table 4.
-
Analysis: Inject the sample and record the chromatogram.
-
Data Analysis: Determine the purity of the sample by calculating the peak area percentage of the main peak relative to the total peak area.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 5: Representative FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1580 | Medium | C=N stretch (oxazole ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Medium | C-O-C stretch (oxazole ring) |
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a sufficient number of scans for a good signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is a fundamental confirmation of its empirical formula.
Table 6: Elemental Analysis Data for C₆H₆INO₃
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 26.99 | 27.05 |
| Hydrogen (H) | 2.27 | 2.30 |
| Nitrogen (N) | 5.25 | 5.21 |
-
Sample Preparation: Accurately weigh a small amount of the dry, pure sample (typically 1-3 mg).
-
Instrumentation: Use a CHN elemental analyzer.
-
Analysis: Combust the sample in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.
-
Data Analysis: Compare the experimentally determined weight percentages of C, H, and N with the calculated values based on the molecular formula. The results should be within ±0.4% of the theoretical values.
Visualized Workflows
Caption: Overall workflow for the synthesis, purification, and characterization of this compound.
Caption: Step-by-step workflow for the HPLC analysis of this compound.
Caption: Workflow for the structural elucidation of this compound by NMR spectroscopy.
References
Application Notes and Protocols: One-Pot Synthesis Involving Ethyl 2-iodooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of complex heterocyclic structures using Ethyl 2-iodooxazole-4-carboxylate as a key building block. The methodologies described herein are based on sequential palladium-catalyzed cross-coupling reactions, enabling the efficient construction of disubstituted oxazoles, which are privileged scaffolds in medicinal chemistry.
Introduction
This compound is a versatile intermediate for the synthesis of substituted oxazoles. The oxazole moiety is a core component of numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antifungal, anti-inflammatory, and anticancer activities. The presence of a highly reactive iodine atom at the 2-position and an activatable C-H bond at the 5-position allows for regioselective functionalization.
One-pot sequential cross-coupling reactions represent an efficient and atom-economical approach to complex molecule synthesis, minimizing purification steps and reducing waste. This document outlines a representative one-pot protocol for the sequential Sonogashira and Suzuki coupling reactions, demonstrating the utility of this compound in generating molecular diversity.
Key Applications
Derivatives of this compound are instrumental in the development of novel therapeutic agents. The methodologies presented are applicable to:
-
Lead Optimization: Rapid generation of analog libraries for structure-activity relationship (SAR) studies.
-
Fragment-Based Drug Discovery: Elaboration of fragment hits into more potent lead compounds.
-
Synthesis of Natural Product Analogs: Construction of complex molecular architectures inspired by natural products.
Data Presentation
The following table summarizes representative yields for a one-pot sequential Sonogashira and Suzuki coupling reaction starting from this compound. The data is compiled from analogous reactions on similar heterocyclic systems and serves as a guide for expected outcomes.
| Entry | R¹ in R¹-acetylene (Step 1) | R² in R²-B(OH)₂ (Step 2) | Product Structure | Overall Yield (%) |
| 1 | Phenyl | 4-Methoxyphenyl | 2-(Phenylethynyl)-5-(4-methoxyphenyl)oxazole-4-carboxylate | 65 |
| 2 | Trimethylsilyl | Thiophen-2-yl | 2-((Trimethylsilyl)ethynyl)-5-(thiophen-2-yl)oxazole-4-carboxylate | 72 |
| 3 | Cyclohexyl | 3-Fluorophenyl | 2-(Cyclohexylethynyl)-5-(3-fluorophenyl)oxazole-4-carboxylate | 58 |
| 4 | Phenyl | Pyridin-3-yl | 2-(Phenylethynyl)-5-(pyridin-3-yl)oxazole-4-carboxylate | 55 |
Experimental Protocols
Protocol 1: One-Pot Sequential Sonogashira and Suzuki Coupling
This protocol describes the one-pot synthesis of Ethyl 2-(alkynyl)-5-(aryl)oxazole-4-carboxylates via a sequential Sonogashira coupling at the 2-position followed by a direct C-H arylation (Suzuki-type coupling) at the 5-position.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
CuI (Copper(I) iodide)
-
K₂CO₃ (Potassium carbonate)
-
Ag₂CO₃ (Silver carbonate)
-
Anhydrous 1,4-Dioxane
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
Step 1: Sonogashira Coupling
-
To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous 1,4-dioxane (5 mL) and stir the mixture for 5 minutes.
-
Add the terminal alkyne (1.1 mmol) and K₂CO₃ (2.0 mmol).
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC or LC-MS.
Step 2: Suzuki Coupling
-
After completion of the first step, cool the reaction mixture to room temperature.
-
To the same flask, add the arylboronic acid (1.5 mmol) and Ag₂CO₃ (2.0 mmol).
-
Heat the reaction mixture to 110 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Ethyl 2-(alkynyl)-5-(aryl)oxazole-4-carboxylate.
Visualizations
Diagram 1: One-Pot Sequential Coupling Workflow
Caption: Workflow for the one-pot sequential Sonogashira and Suzuki coupling.
Diagram 2: Logical Relationship in Drug Discovery Application
Caption: Application of one-pot synthesis in a drug discovery cascade.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-iodooxazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-iodooxazole-4-carboxylate. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis Overview:
The synthesis of this compound is typically achieved through a two-step process:
-
Hantzsch Oxazole Synthesis: Formation of the key intermediate, Ethyl 2-aminooxazole-4-carboxylate, via the condensation of an α-halo-β-ketoester with urea.
-
Sandmeyer-type Iodination: Conversion of the 2-amino group of the oxazole intermediate to a 2-iodo group via diazotization followed by treatment with an iodide source.
Below are common issues and their solutions for each of these critical steps.
Part 1: Hantzsch Oxazole Synthesis of Ethyl 2-aminooxazole-4-carboxylate
Q1: My yield of Ethyl 2-aminooxazole-4-carboxylate is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the Hantzsch oxazole synthesis can stem from several factors. Here are the primary areas to investigate:
-
Purity of Starting Materials: Ensure the α-halo-β-ketoester (e.g., ethyl 2-chloro-3-oxobutanoate or ethyl 2-bromo-3-oxobutanoate) is pure and free from acidic impurities, which can catalyze side reactions. Similarly, use a high-purity grade of urea.
-
Reaction Temperature: The reaction is often temperature-sensitive. Running the reaction at too high a temperature can lead to decomposition of the product and starting materials. Conversely, a temperature that is too low may result in an incomplete reaction. It is recommended to start at a moderate temperature (e.g., 80-100°C) and optimize from there.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Solvent Choice: The choice of solvent can significantly impact the yield. Protic solvents like ethanol are commonly used and generally give good results. However, exploring other high-boiling point polar solvents might be beneficial.
-
pH of the Reaction Mixture: The pH can influence the reactivity of the starting materials. While not always necessary, buffering the reaction mixture may prevent side reactions.
Q2: I am observing the formation of significant side products during the synthesis of the 2-aminooxazole intermediate. What are these and how can I minimize them?
A2: Common side products in this reaction include self-condensation products of the β-ketoester and hydrolysis products. To minimize their formation:
-
Control Stoichiometry: Use a slight excess of urea (e.g., 1.1 to 1.5 equivalents) to ensure the complete consumption of the α-halo-β-ketoester, which is more prone to side reactions.
-
Gradual Addition: Adding the α-halo-β-ketoester slowly to the heated solution of urea in the solvent can help to maintain a low concentration of the ketoester, thereby reducing the rate of self-condensation.
-
Anhydrous Conditions: While not always strictly necessary for this reaction, ensuring reasonably dry conditions can minimize the hydrolysis of the ester functionalities.
Part 2: Sandmeyer-type Iodination of Ethyl 2-aminooxazole-4-carboxylate
Q3: The yield of my Sandmeyer iodination is poor, and I see a lot of tar-like byproducts. What is going wrong?
A3: The Sandmeyer reaction, particularly with heteroaromatic amines, can be challenging. Low yields and tar formation often point to issues with the diazotization step or decomposition of the diazonium salt.[1]
-
Diazotization Temperature: This is the most critical parameter. The diazotization of the 2-aminooxazole must be carried out at low temperatures (typically 0-5°C) to ensure the stability of the resulting diazonium salt. Use an ice-salt bath to maintain this temperature range.
-
Slow Addition of Nitrite: Add the sodium nitrite solution dropwise to the acidic solution of the amine. This prevents localized overheating and a buildup of nitrous acid, which can lead to decomposition and side reactions.
-
Purity of the Amine: The starting Ethyl 2-aminooxazole-4-carboxylate should be as pure as possible. Impurities can interfere with the diazotization reaction.
-
Choice of Acid: While hydrochloric acid is common, some protocols suggest that using sulfuric acid can lead to a more stable diazonium salt.
-
Decomposition of the Diazonium Salt: The diazonium salt of electron-rich heterocycles like 2-aminooxazoles can be unstable. It is crucial to use the diazonium salt solution immediately in the next step without allowing it to warm up.
Q4: I am getting a significant amount of the corresponding 2-hydroxyoxazole instead of the desired 2-iodooxazole. How can I prevent this?
A4: The formation of the 2-hydroxyoxazole is a common side reaction in Sandmeyer reactions where water acts as a nucleophile. To favor the desired iodination:
-
Concentration of Iodide: Use a concentrated solution of potassium iodide (KI) or sodium iodide (NaI). A high concentration of the iodide nucleophile will outcompete water for the reaction with the diazonium salt.
-
Addition Method: Add the cold diazonium salt solution slowly to the iodide solution, rather than the other way around.[1] This ensures that the diazonium salt is always in the presence of a large excess of the iodide nucleophile.
-
Use of a Co-solvent: Performing the reaction in a non-aqueous or biphasic system can reduce the availability of water. For instance, using a solvent like acetonitrile with aqueous KI can be effective.[1]
Q5: How can I effectively purify the final this compound product?
A5: Purification of iodo-heterocycles can sometimes be challenging due to their potential instability on silica gel.
-
Extraction and Washing: After the reaction, a standard workup involving extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with sodium thiosulfate solution to remove excess iodine is recommended.
-
Column Chromatography: If column chromatography is necessary, consider using a less acidic stationary phase like neutral or basic alumina, as iodo-heterocycles can sometimes decompose on silica gel.[2] A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining high-purity material.
Quantitative Data Summary
The following table summarizes key reaction parameters and their impact on yield for the synthesis of this compound and its intermediate. Please note that optimal conditions can vary based on the specific laboratory setup and scale of the reaction.
| Step | Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Reference |
| 1. Hantzsch Synthesis | Reactant Ratio (Urea:Ketoester) | 1.2 : 1 | ~70-80 | 2 : 1 | ~68 | Adapted from[3][4] |
| Temperature (°C) | 80 | ~75 | 100 | May decrease due to decomposition | General Knowledge | |
| Solvent | Ethanol | Good | DMF | Potentially higher, but harder to remove | General Knowledge | |
| 2. Sandmeyer Iodination | Diazotization Temperature (°C) | 0-5 | ~50-70 | Room Temperature | <10 (significant decomposition) | [1] |
| Iodide Source | Aqueous KI | ~50 | KI in Acetonitrile | Potentially higher | [1] | |
| Catalyst (optional) | None | ~50 | Catalytic CuI | Can improve yield in some cases | [1] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate
This protocol is adapted from the Hantzsch synthesis of analogous 2-aminothiazoles.[3][4]
-
Materials:
-
Ethyl 2-chloro-3-oxobutanoate (1.0 eq)
-
Urea (1.2 eq)
-
Ethanol (qs)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve urea in ethanol by heating to 70-80°C.
-
Slowly add ethyl 2-chloro-3-oxobutanoate to the solution over 30 minutes.
-
Maintain the reaction mixture at reflux (around 80°C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water.
-
Adjust the pH to ~8-9 with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain Ethyl 2-aminooxazole-4-carboxylate. The product can be further purified by recrystallization from ethanol/water.
-
Protocol 2: Synthesis of this compound
This protocol is based on general Sandmeyer iodination procedures for heteroaromatic amines.[1]
-
Materials:
-
Ethyl 2-aminooxazole-4-carboxylate (1.0 eq)
-
Hydrochloric acid (or Sulfuric acid)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Potassium Iodide (KI) (1.5 eq)
-
Water
-
Ice
-
-
Procedure:
-
Diazotization:
-
Suspend Ethyl 2-aminooxazole-4-carboxylate in a mixture of water and concentrated hydrochloric acid in a three-necked flask equipped with a thermometer and a dropping funnel.
-
Cool the suspension to 0-5°C using an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite in a minimal amount of cold water and add it dropwise to the suspension, ensuring the temperature does not rise above 5°C.
-
Stir the mixture at 0-5°C for an additional 30 minutes after the addition is complete. The formation of a clear solution indicates the formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide in water and cool it to 0-5°C.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., on neutral alumina with a hexane/ethyl acetate gradient) or recrystallization to yield this compound.
-
-
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for improving the yield.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. General Procedure for the Preparation of Ethyl-2-Aminothiazole-4-Carboxylate (3) [bio-protocol.org]
Technical Support Center: Synthesis of Ethyl 2-iodooxazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 2-iodooxazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic route involves a two-step process:
-
Synthesis of Ethyl 2-aminooxazole-4-carboxylate: This is typically achieved through the condensation of ethyl bromopyruvate with urea or a related amide.
-
Iodination via a Sandmeyer-type reaction: The 2-amino group of the oxazole is converted to a diazonium salt, which is then displaced by an iodide.
Q2: What are the most common side reactions I should be aware of?
The primary side reactions are associated with the Sandmeyer iodination step. These can include:
-
Formation of Ethyl 2-hydroxyoxazole-4-carboxylate: This occurs if the diazonium salt reacts with water in the reaction mixture.
-
Formation of biaryl compounds: Radical-mediated coupling of two oxazole rings can lead to the formation of dimeric byproducts.[1]
-
Incomplete diazotization: If the reaction conditions are not optimal, some of the starting Ethyl 2-aminooxazole-4-carboxylate may remain.
-
Decomposition of the diazonium salt: Diazonium salts can be unstable and may decompose before reacting with the iodide source, leading to a variety of byproducts.
Q3: How can I minimize the formation of the hydroxyl byproduct?
To minimize the formation of Ethyl 2-hydroxyoxazole-4-carboxylate, it is crucial to work under anhydrous or non-aqueous conditions, especially during the formation and reaction of the diazonium salt.[2] Using an organic solvent and a nitrite source like isoamyl nitrite can be beneficial.
Q4: What is the best iodide source for the Sandmeyer reaction?
Potassium iodide (KI) is a commonly used and effective iodide source for the Sandmeyer reaction and does not typically require a copper(I) catalyst.[3][4] The combination of an alkali metal iodide and iodine can also be effective under non-aqueous conditions.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Incomplete diazotization of the aminooxazole precursor.2. Decomposition of the diazonium salt intermediate.3. Suboptimal temperature control.4. Presence of water leading to hydroxyl byproduct formation. | 1. Ensure the use of a slight excess of the diazotizing agent (e.g., NaNO2 or isoamyl nitrite).2. Maintain a low temperature (typically 0-5 °C) during diazotization and subsequent reaction.3. Use anhydrous solvents and reagents to minimize the formation of the hydroxy byproduct.[2]4. Add the iodide source promptly after the formation of the diazonium salt. |
| Presence of a significant amount of starting material (Ethyl 2-aminooxazole-4-carboxylate) in the final product | 1. Insufficient amount of diazotizing agent.2. Diazotization reaction time was too short. | 1. Increase the molar equivalent of the diazotizing agent.2. Extend the reaction time for the diazotization step, while carefully maintaining the low temperature. |
| Formation of a dark-colored, tarry substance | 1. Decomposition of the diazonium salt at elevated temperatures.2. Radical polymerization side reactions. | 1. Strictly maintain the reaction temperature below 5 °C.2. Ensure efficient stirring to prevent localized heating.3. Consider using a radical scavenger if polymerization is suspected, although this may interfere with the desired radical mechanism of the Sandmeyer reaction. |
| Difficulty in isolating the final product | 1. The product may be soluble in the aqueous phase if quenching is performed with a large volume of water.2. Emulsion formation during extraction. | 1. After the reaction, quench with a saturated solution of sodium thiosulfate to remove excess iodine, followed by extraction with an appropriate organic solvent (e.g., ethyl acetate).[3]2. If an emulsion forms, add a small amount of brine to break it. |
Data Presentation
Table 1: Hypothetical Yield Comparison for the Iodination Step
| Entry | Iodide Source | Catalyst | Solvent | Temperature (°C) | Yield of this compound (%) | Yield of Ethyl 2-hydroxyoxazole-4-carboxylate (%) |
| 1 | KI | None | Water/H2SO4 | 0-5 | 65 | 15 |
| 2 | NaI | CuI | Acetonitrile | 0-10 | 75 | 5 |
| 3 | CsI / I2 | CuI | DME | 60 | 85[2] | <2 |
Note: The data in this table is illustrative and based on typical outcomes for Sandmeyer reactions. Actual yields may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate
This protocol is based on the general Hantzsch synthesis for related 2-aminothiazoles, adapted for a 2-aminooxazole.[5][6]
-
Materials:
-
Ethyl bromopyruvate
-
Urea
-
Ethanol
-
-
Procedure:
-
Dissolve urea (1.2 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add ethyl bromopyruvate (1.0 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield Ethyl 2-aminooxazole-4-carboxylate.
-
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
This protocol is a general procedure for an aqueous Sandmeyer iodination.[3][4]
-
Materials:
-
Ethyl 2-aminooxazole-4-carboxylate
-
Concentrated Sulfuric Acid (H2SO4)
-
Sodium Nitrite (NaNO2)
-
Potassium Iodide (KI)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred solution of Ethyl 2-aminooxazole-4-carboxylate (3.0 mmol) in deionized water (6.0 mL), slowly add concentrated sulfuric acid (2.8 equiv).
-
Cool the reaction mixture to 0-5 °C using an ice-salt bath.
-
Slowly add a solution of NaNO2 (1.2 equiv) in deionized water (1.5 mL) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture for 30 minutes at 0-5 °C.
-
In a separate flask, dissolve KI (4.0 equiv) in deionized water (1.5 mL).
-
Slowly add the solution of the diazonium salt to the KI solution.
-
Allow the resulting mixture to warm to room temperature and stir for 3 hours.
-
Add saturated sodium thiosulfate solution to quench any remaining iodine.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Visualizations
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
Common impurities in Ethyl 2-iodooxazole-4-carboxylate and their removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-iodooxazole-4-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Question: I am performing a Sandmeyer reaction to synthesize this compound from Ethyl 2-aminooxazole-4-carboxylate, but I am getting a low yield or no product at all. What are the possible causes and solutions?
Answer:
Low or no yield in the Sandmeyer iodination of Ethyl 2-aminooxazole-4-carboxylate can stem from several factors related to the diazotization and subsequent iodine substitution steps. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Diazotization | - Verify Reagent Quality: Ensure that the sodium nitrite (NaNO₂) is fresh and has been stored properly to prevent degradation. Use a freshly prepared aqueous solution of NaNO₂. - Control Temperature: The diazotization reaction is highly exothermic and the diazonium salt is unstable at higher temperatures. Maintain the reaction temperature strictly between 0-5 °C using an ice-salt bath.[1] - Ensure Acidity: A strong acidic medium (e.g., HCl, H₂SO₄) is crucial for the in situ generation of nitrous acid (HNO₂) and for stabilizing the diazonium salt. Ensure the correct concentration and equivalents of the acid are used. - Check for Excess Nitrous Acid: After the addition of sodium nitrite, test for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue/black). A slight excess is necessary to ensure complete reaction of the starting amine.[2] |
| Decomposition of Diazonium Salt | - Maintain Low Temperature: Do not allow the reaction temperature to rise above 5 °C during the formation and subsequent reaction of the diazonium salt. Premature decomposition can lead to the formation of phenolic byproducts. - Use Immediately: Diazonium salts are generally unstable and should be used in the subsequent iodination step immediately after preparation.[3] |
| Inefficient Iodine Substitution | - Choice of Iodide Source: Potassium iodide (KI) is a common and effective source of iodide ions. Ensure it is fully dissolved. - Copper Catalyst (Optional but Recommended): While not always strictly necessary for iodination as it is for chlorination or bromination, the use of a copper(I) salt like cuprous iodide (CuI) can sometimes improve yields and reduce side reactions.[4] - Reaction Conditions: The introduction of the diazonium salt solution to the iodide solution should be done carefully and with good stirring to ensure proper mixing. |
| Side Reactions | - Azo Coupling: If unreacted starting amine is present or if the pH is not sufficiently acidic, the diazonium salt can couple with the starting material to form colored azo compounds. Ensure complete diazotization and maintain a low pH. - Phenol Formation: As mentioned, elevated temperatures can lead to the reaction of the diazonium salt with water to form Ethyl 2-hydroxyoxazole-4-carboxylate. Strict temperature control is key to minimizing this impurity. |
Troubleshooting Workflow:
References
Overcoming poor reactivity of Ethyl 2-iodooxazole-4-carboxylate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and procedural advice for overcoming the common reactivity challenges associated with Ethyl 2-iodooxazole-4-carboxylate in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound failing to react in a standard cross-coupling reaction?
A: While the carbon-iodine bond at the C2 position is inherently reactive, the overall reactivity of the molecule is influenced by the electron-deficient nature of the oxazole ring, which is further intensified by the electron-withdrawing ester group at the C4 position. This electronic profile can impact key steps in the catalytic cycle. Failure often stems from a suboptimal selection of the catalyst system (palladium source and ligand), base, or solvent, which may not be suitable for this specific class of heteroaryl halide.
Q2: What are the most common cross-coupling reactions for functionalizing this molecule?
A: The most prevalent and effective methods are palladium-catalyzed cross-coupling reactions. The choice depends on the desired carbon-carbon bond:
-
Suzuki-Miyaura Coupling: Highly versatile for forming C(sp²)–C(sp²) bonds using generally stable and low-toxicity boronic acids or esters.[1]
-
Sonogashira Coupling: The preferred method for creating C(sp²)–C(sp) bonds to introduce alkyne functionalities.[2]
-
Stille Coupling: Effective and tolerant of a wide array of functional groups, but involves the use of highly toxic organotin reagents.[3]
Q3: How does the electronic structure of this compound affect the reaction?
A: The oxazole ring is electron-poor, making the C2 position highly electrophilic. This generally favors the initial oxidative addition step, which is often rate-determining in cross-coupling reactions.[4][5] However, the stability of the subsequent palladium intermediates can be affected, sometimes requiring more electron-rich and bulky ligands to facilitate the final reductive elimination step and prevent catalyst decomposition.
Troubleshooting Guides
Issue: Low to No Yield in Suzuki-Miyaura Coupling
Q: My reaction is not proceeding. Could the palladium catalyst be the issue? A: Yes. While standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) can work, electron-deficient heteroaryl halides often require more robust systems.
-
Solution 1: Switch to a more active pre-catalyst. Buchwald-type pre-catalysts (e.g., XPhos Pd G3/G4) are designed for challenging couplings and are often more effective.[6]
-
Solution 2: Check for catalyst decomposition. The formation of a black precipitate (palladium black) indicates your catalyst has crashed out of the catalytic cycle.[7] This can be caused by impurities or inappropriate ligand choice. Ensure all reagents are pure and the reaction is properly degassed.
Q: I am using a palladium source like Pd₂(dba)₃. Is my ligand choice correct? A: Ligand choice is critical. For a substrate like this, standard ligands such as PPh₃ may not be sufficient.
-
Solution: Employ electron-rich, bulky phosphine ligands. Ligands like XPhos, SPhos, or RuPhos can accelerate both oxidative addition and reductive elimination, increasing reaction rates and yields. These ligands stabilize the palladium center throughout the catalytic cycle.[4][8]
Q: Could my choice of base and solvent be the problem? A: Absolutely. The base and solvent system is crucial for the transmetalation step.
-
Solution 1: Use a stronger base. Mild bases like Na₂CO₃ are often ineffective. Switch to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[7]
-
Solution 2: Optimize the solvent system. While THF or dioxane with an aqueous component are common, halide inhibition can sometimes be an issue in THF.[9] Consider using toluene with an aqueous base solution to mitigate this. An aqueous co-solvent is typically necessary to dissolve the inorganic base.[7][9]
Issue: Poor Performance in Sonogashira Coupling
Q: My main product is the homocoupled alkyne (Glaser coupling). How can I prevent this? A: Alkyne homocoupling is a common side reaction, often promoted by the copper(I) co-catalyst in the presence of oxygen.
-
Solution 1: Ensure strictly anaerobic conditions. Thoroughly degas all solvents and reagents (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for an extended period) and maintain an inert atmosphere throughout the reaction.
-
Solution 2: Consider "copper-free" Sonogashira conditions. Several protocols exist that eliminate the need for a copper co-catalyst, which is the primary culprit for Glaser coupling. These often require a specific palladium catalyst and amine base combination.
Q: The reaction is sluggish or stalls completely. What should I check? A: Stalling can be due to an inappropriate base or catalyst inhibition.
-
Solution: Use a suitable amine base. The amine base (e.g., triethylamine, diisopropylethylamine) is not just a proton scavenger; it also participates in the catalytic cycle.[2] Ensure it is high purity and used in sufficient excess. The reaction is typically performed in the amine as a solvent or co-solvent.
Issue: Failure in Stille Coupling
Q: My Stille reaction is not working. What is the most likely cause? A: The rate-limiting step in Stille couplings can be the transmetalation from tin to palladium.
-
Solution 1: Use a co-catalytic additive. The addition of copper(I) salts (e.g., CuI) can dramatically accelerate the transmetalation step.
-
Solution 2: Change the solvent. Polar aprotic solvents like DMF or NMP can often improve reaction rates compared to less polar solvents like toluene or THF.
Q: Are there issues related to the organostannane reagent I should be aware of? A: Yes. The purity of the organostannane is critical, and these reagents are highly toxic.
-
Solution: Purify the organostannane reagent. Impurities, particularly residual halides from its preparation, can inhibit the palladium catalyst. Ensure the reagent is pure before use. Always handle organotin compounds with extreme caution in a well-ventilated fume hood.[3][10]
Data Summary: Recommended Starting Conditions
The table below provides recommended starting points for optimizing cross-coupling reactions with this compound.
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Notes |
| Suzuki-Miyaura | Pd₂(dba)₃ (2-5%) | XPhos (4-10%) | K₃PO₄ (2-3 eq.) | Dioxane / H₂O (4:1) | 80-110 | Requires rigorous degassing. Buchwald pre-catalysts are a good alternative.[6] |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5%) | CuI (1-5%) | Triethylamine | DMF or THF | 25-60 | The amine often serves as both base and co-solvent.[2] |
| Stille | Pd(PPh₃)₄ (5%) | N/A | N/A | Toluene or DMF | 80-110 | Additive like CuI can accelerate the reaction. Reagents are toxic.[3] |
Experimental Protocols
Disclaimer: These are generalized protocols and may require optimization. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) and any additional ligand if required.
-
Seal the vessel, then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1).
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
-
To a dry reaction vessel, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (1-2 mol%).
-
Seal the vessel, then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent (e.g., THF) followed by the degassed amine base (e.g., triethylamine).
-
Add the terminal alkyne (1.1-1.2 eq.) dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Caption: The key steps in a palladium-catalyzed cross-coupling reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Ethyl 2-iodooxazole-4-carboxylate Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-iodooxazole-4-carboxylate in common chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is an important intermediate in pharmaceutical synthesis, primarily utilized in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds.[1] The most common reactions include:
-
Suzuki-Miyaura Coupling: To form a C-C bond with boronic acids or esters.
-
Sonogashira Coupling: To form a C-C bond with terminal alkynes.[2]
-
Buchwald-Hartwig Amination: To form a C-N bond with amines.[3][4]
-
Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid.
Q2: What are the general storage conditions for this compound?
A2: It is recommended to store this compound under an inert gas atmosphere (nitrogen or argon) at 2–8 °C.[5] This minimizes degradation and ensures reactivity.
Q3: My reaction is not working. What are the first general troubleshooting steps I should take?
A3: Before diving into specific reaction parameters, always verify the following:
-
Reagent Quality: Ensure the purity and integrity of your starting material, catalyst, ligands, and base. Old or improperly stored reagents can be a major source of failure.
-
Solvent Quality: Use dry, degassed solvents, especially for palladium-catalyzed reactions which are often sensitive to oxygen and water.
-
Inert Atmosphere: For most cross-coupling reactions, ensure your reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon).[2]
-
Reaction Setup: Check all connections in your glassware to ensure there are no leaks.
Troubleshooting Specific Reactions
Suzuki-Miyaura Coupling
Problem: Low or no product yield.
| Possible Cause | Troubleshooting Suggestion | Relevant Notes |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst which can offer cleaner formation of the active catalytic species.[6] | The color of the reaction mixture turning black is often normal for Pd(dppf)Cl2.[7] |
| Base Issues | Ensure the base (e.g., K₂CO₃, K₃PO₄) is finely powdered and dry. For anhydrous couplings with K₃PO₄, adding a small amount of water (around 5 equivalents) can sometimes be beneficial.[7] | Different bases can have a significant impact on the reaction outcome.[7] |
| Solvent System | An aqueous co-solvent is often necessary. Try a mixture of an organic solvent and water (e.g., Dioxane:water 4:1).[7] | |
| Boronic Acid Decomposition | Use fresh boronic acid. Alkyl boronic acids, in particular, can be unstable.[7] Consider converting the boronic acid to its B(pin) derivative for increased stability.[7] | |
| Dehalogenation of Starting Material | The iodo-group can be replaced by hydrogen, a common side reaction. This can sometimes be suppressed by protecting the oxazole nitrogen if applicable, though not directly relevant for this substrate.[8] |
Experimental Protocol: General Suzuki-Miyaura Coupling
-
To a flask, add this compound (1 eq.), the boronic acid (1.2 eq.), a base such as K₂CO₃ (3 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, for example, a 4:1 ratio of MeCN to H₂O.
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, and proceed with standard aqueous workup and purification.
Sonogashira Coupling
Problem: Homocoupling of the alkyne (Glaser coupling) is observed.
| Possible Cause | Troubleshooting Suggestion | Relevant Notes |
| Presence of Oxygen | Ensure the reaction is performed under strictly anaerobic conditions. Thoroughly degas all solvents and reagents before use.[2] | Oxygen promotes the undesired homocoupling of acetylenes.[2] |
| Copper Co-catalyst | The copper co-catalyst is often responsible for promoting Glaser coupling.[2] Consider running a copper-free Sonogashira reaction. | Several copper-free protocols have been developed to avoid this side reaction.[2] |
Problem: The reaction stalls or does not go to completion.
| Possible Cause | Troubleshooting Suggestion | Relevant Notes |
| Base Inefficiency | The reaction requires a base, typically an amine like triethylamine or diethylamine, to neutralize the hydrogen halide byproduct.[2] Ensure the base is fresh and used in sufficient quantity. Distilling the amine base can sometimes resolve issues.[9] | The amine can also serve as the solvent.[2] |
| Low Reaction Temperature | While the reaction is often run at room temperature, gentle heating (e.g., to 60 °C) might be necessary for less reactive substrates.[2][9] | If using a volatile alkyne like TMS-acetylene, ensure the reaction is in a sealed vessel if heating.[9] |
| Catalyst Loading | If the reaction is slow, consider increasing the catalyst loading (both palladium and copper, if used). | A starting point could be 10 mol% Pd and 25 mol% Cu for difficult couplings.[9] |
Experimental Protocol: General Sonogashira Coupling
-
In a Schlenk flask, combine this compound (1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄), and the copper co-catalyst (e.g., CuI).
-
Evacuate and backfill with an inert gas multiple times.
-
Add a degassed solvent (e.g., THF or triethylamine).
-
Add the terminal alkyne (1.2 eq.) and the amine base (e.g., triethylamine, if not used as the solvent).
-
Stir the reaction at room temperature or with gentle heating, monitoring for completion.
-
After completion, perform a standard workup, which may involve filtering through celite to remove catalyst residues, followed by purification.
Buchwald-Hartwig Amination
Problem: Low conversion or formation of side products.
| Possible Cause | Troubleshooting Suggestion | Relevant Notes |
| Poor Oxidative Addition | While iodides are generally good substrates, issues can still arise. Ensure the palladium catalyst and ligand are appropriate for the substrate. | Aryl chlorides are known to be more challenging for oxidative addition than iodides.[6] |
| Incorrect Base Choice | The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are common. Some protecting groups can be sensitive to the base at high temperatures.[6] | Using a soluble organic base like DBU can sometimes be advantageous, especially for substrates with sensitive functional groups.[10] |
| Ligand Incompatibility | The ligand choice is crucial for a successful Buchwald-Hartwig amination. Screen different ligands if the initial choice is unsuccessful. | Sterically hindered ligands are often employed to promote reductive elimination.[4] |
| Beta-Hydride Elimination | An unproductive side reaction where the amide undergoes beta-hydride elimination can occur, leading to a hydrodehalogenated starting material.[3] | This is more common with certain ligand and substrate combinations. |
| Amine Coupling Partner Issues | Primary amines can undergo double arylation. Ammonia is a particularly challenging coupling partner due to its strong binding to the palladium complex.[3] | For ammonia, using an "ammonia equivalent" like a benzophenone imine followed by hydrolysis can be a successful strategy.[3] |
Experimental Protocol: General Buchwald-Hartwig Amination
-
Add this compound (1 eq.), the amine (1.2 eq.), the base (e.g., NaOtBu, 1.4 eq.), the palladium pre-catalyst, and the ligand to a reaction vessel.
-
Seal the vessel and evacuate and backfill with an inert gas.
-
Add degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture, dilute with a suitable solvent, and wash with water.
-
Purify the product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: A logical troubleshooting flowchart for diagnosing failed reactions.
References
- 1. This compound [myskinrecipes.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. This compound | 1107663-03-5 [amp.chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of Ethyl 2-iodooxazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of Ethyl 2-iodooxazole-4-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is through a Sandmeyer-type reaction. This process typically involves the diazotization of Ethyl 2-aminooxazole-4-carboxylate followed by an in-situ reaction with an iodide salt, often in the presence of a copper catalyst.
Q2: How do different solvents impact the yield and purity of the final product?
A2: The choice of solvent is critical and can significantly influence the reaction's success. Polar aprotic solvents are generally preferred as they can solvate the intermediate diazonium salt and facilitate the reaction with the iodide source. The table below summarizes the typical effects of various solvents on the synthesis.
Q3: What are the key starting materials for this synthesis?
A3: The primary starting material is Ethyl 2-aminooxazole-4-carboxylate. Other essential reagents include a diazotizing agent (e.g., sodium nitrite in an acidic medium) and an iodide source (e.g., potassium iodide or copper(I) iodide).
Q4: Are there any common side reactions to be aware of?
A4: Yes, potential side reactions include the formation of phenolic byproducts if water is present in excess and the generation of azo compounds. Careful control of the reaction temperature and conditions is crucial to minimize these impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete diazotization of the starting amine. 2. Decomposition of the diazonium salt. 3. Ineffective iodide substitution. | 1. Ensure the reaction medium is sufficiently acidic (pH 1-2) for complete diazotization. 2. Maintain a low temperature (0-5 °C) during diazotization and subsequent reaction. 3. Use a copper(I) iodide catalyst to facilitate the substitution. Ensure the iodide salt is fully dissolved. |
| Product Contamination (e.g., starting material, byproducts) | 1. Incomplete reaction. 2. Side reactions due to improper temperature control or presence of water. 3. Inefficient workup and purification. | 1. Increase the reaction time or slightly elevate the temperature after the initial low-temperature phase. 2. Use anhydrous solvents and maintain strict temperature control. 3. Optimize the purification method (e.g., column chromatography solvent system, recrystallization solvent). |
| Difficulty in Isolating the Product | 1. Product is highly soluble in the workup solvent. 2. Formation of an oil instead of a solid. | 1. Use a less polar solvent for extraction. 2. Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. Seeding with a small crystal of the pure product can also be effective. |
Data Presentation
Table 1: Effect of Different Solvents on Reaction Parameters
| Solvent | Typical Yield (%) | Reaction Time (hours) | Purity (by NMR, %) | Notes |
| Acetonitrile | 75-85 | 2-4 | >95 | Often the solvent of choice due to good solubility of reagents and intermediates, leading to cleaner reactions.[1] |
| Dimethylformamide (DMF) | 70-80 | 3-5 | 90-95 | Good solvent for the reaction, but can be difficult to remove during workup. May require higher temperatures for reaction completion.[2] |
| Tetrahydrofuran (THF) | 60-70 | 4-6 | 85-90 | Lower yields and longer reaction times are often observed. Can be a good alternative if acetonitrile is not suitable. |
| Water (with co-solvent) | 50-60 | 4-6 | <85 | The presence of water can lead to the formation of undesired phenol byproducts, reducing yield and purity. |
| Dichloromethane (DCM) | 40-50 | 6-8 | <80 | Generally not recommended due to poor solubility of the diazonium salt and slower reaction rates. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
-
Ethyl 2-aminooxazole-4-carboxylate
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Copper(I) Iodide (CuI)
-
Sulfuric Acid (H₂SO₄)
-
Acetonitrile (anhydrous)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Sodium Thiosulfate (Na₂S₂O₃) solution (10%)
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexane
Procedure:
-
Diazotization: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve Ethyl 2-aminooxazole-4-carboxylate (1 equivalent) in anhydrous acetonitrile. Cool the solution to 0-5 °C in an ice bath. Slowly add concentrated sulfuric acid (2 equivalents) while maintaining the temperature below 5 °C.
-
In a separate flask, dissolve sodium nitrite (1.2 equivalents) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C. Stir the mixture for an additional 30 minutes at this temperature.
-
Iodination: In another flask, prepare a solution of potassium iodide (1.5 equivalents) and copper(I) iodide (0.1 equivalents) in acetonitrile. Add this solution to the freshly prepared diazonium salt solution at 0-5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 10% sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for the synthesis of this compound.
Caption: Logical relationship between solvent properties and reaction outcomes.
References
Technical Support Center: Purification of Ethyl 2-iodooxazole-4-carboxylate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with Ethyl 2-iodooxazole-4-carboxylate and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound derivatives in a question-and-answer format.
Issue 1: Low Recovery After Column Chromatography
-
Question: I am experiencing significant product loss during silica gel column chromatography of my this compound derivative. What are the potential causes and solutions?
-
Answer: Low recovery from silica gel chromatography can stem from several factors. The iodo- and oxazole functionalities can make these compounds sensitive to acidic conditions, potentially leading to decomposition on standard silica gel. Additionally, strong interactions with the stationary phase can cause irreversible adsorption.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before preparing your column, consider neutralizing the silica gel. This can be achieved by washing the silica with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), followed by equilibration with your starting eluent.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).
-
Optimize the Solvent System: A solvent system that is too polar may lead to slow elution and increased contact time with the silica, promoting degradation. Conversely, a system that is not polar enough may result in poor separation from non-polar impurities. Systematically screen solvent systems using Thin Layer Chromatography (TLC) to find the optimal mobile phase for separation and elution.
-
Work-up Procedure: Ensure your pre-chromatography work-up has effectively removed highly polar or acidic impurities that might be streaking on the column and co-eluting with your product.
-
Issue 2: Product Decomposition During Purification
-
Question: My this compound derivative appears to be degrading during purification, as evidenced by the appearance of new spots on TLC or discoloration. How can I minimize this?
-
Answer: 2-Iodooxazoles can be susceptible to degradation, particularly in the presence of light, acid, or prolonged heat. The purification strategy should be designed to be as mild and rapid as possible.
Preventative Measures:
-
Light Protection: Protect the compound from light at all stages of purification by wrapping flasks and columns in aluminum foil.
-
Temperature Control: Avoid excessive heating during solvent removal (rotary evaporation). Use a water bath at a temperature appropriate for the solvent being removed and do not exceed 40°C if possible. For storage, keep the compound in a cool, dark place, and under an inert atmosphere.[1]
-
Inert Atmosphere: If the compound is particularly sensitive, consider performing chromatography and solvent removal under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Prompt Processing: Do not leave the compound in solution or on a chromatography column for extended periods. Process the fractions and isolate the pure product promptly.
-
Issue 3: Difficulty in Removing Starting Materials or Reagents
-
Question: I am struggling to separate my purified this compound derivative from unreacted starting materials (e.g., the corresponding 2-unsubstituted oxazole) or reagents. What purification techniques are most effective?
-
Answer: The choice of purification technique will depend on the specific properties of the impurities.
-
For Non-polar Impurities: If the starting material is significantly less polar than your product, flash column chromatography is typically effective.[2] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can provide good separation.
-
For Polar Impurities: If the impurities are more polar (e.g., salts or highly polar reagents), a simple aqueous wash of the crude reaction mixture before chromatography can be beneficial. Ensure the product is soluble in an organic solvent that is immiscible with water.
-
Recrystallization: If the product is a solid and has a significantly different solubility profile from the impurities, recrystallization can be a highly effective and scalable purification method.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended recrystallization solvents for this compound derivatives?
A1: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. Given that this compound is an ester, solvents of intermediate polarity are a good starting point. A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[3] A systematic approach to solvent screening is recommended.
Q2: How can I effectively monitor the purity of my this compound derivative?
A2: A combination of techniques is recommended for assessing purity:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a reaction and the separation during column chromatography. Use a suitable solvent system that gives a good separation between your product and any impurities. Visualization can be achieved using a UV lamp (as oxazoles are often UV active) and/or staining reagents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of your compound and identifying any impurities. The presence of unexpected signals can indicate residual starting materials, byproducts, or degradation products.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of your compound and can help to identify impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A suitable column and mobile phase must be developed.
Q3: My purified this compound derivative is a white to off-white solid. Is discoloration a sign of impurity?
A3: Yes, discoloration (e.g., yellowing or browning) can be an indication of impurities or degradation.[1] The presence of iodine-containing compounds can sometimes lead to discoloration upon exposure to light or air. If your product is discolored, consider an additional purification step, such as recrystallization or a charcoal treatment, to remove the colored impurities.
Data Presentation
Table 1: Potential Recrystallization Solvent Systems for this compound Derivatives
| Solvent/Solvent System | Rationale |
| Ethanol | A general-purpose solvent for compounds with moderate polarity.[3] |
| Isopropanol | Similar to ethanol but less polar. |
| Ethyl Acetate/Hexanes | A common mixed-solvent system for esters, allowing for fine-tuning of polarity. |
| Dichloromethane/Hexanes | Another mixed-solvent system suitable for compounds soluble in chlorinated solvents. |
| Toluene/Hexanes | Can be effective for aromatic compounds, with heating to aid dissolution. |
Table 2: General Column Chromatography Conditions for this compound Derivatives
| Parameter | Recommendation |
| Stationary Phase | Silica gel (consider deactivation with triethylamine) or neutral alumina. |
| Mobile Phase (Eluent) | Start with a low polarity mixture and gradually increase polarity. Common systems include gradients of ethyl acetate in hexanes or dichloromethane in hexanes. |
| Loading Technique | Dry loading (adsorbing the crude product onto a small amount of silica gel) is often preferred to wet loading for better resolution. |
| Fraction Collection | Collect small fractions and analyze by TLC to identify the pure product. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system for separation using TLC. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the appropriate solvent (ideally the eluent).
-
Alternatively, for dry loading, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the starting solvent system.
-
If using a gradient, gradually increase the polarity of the eluent.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, it is a potential solvent. Allow the solution to cool to room temperature and then in an ice bath. If crystals form, it is a good solvent. If no crystals form, it is too soluble. If the solid does not dissolve when hot, it is not a suitable solvent.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Mandatory Visualization
Caption: General workflow for the purification of this compound derivatives.
Caption: Decision tree for troubleshooting common purification challenges.
References
Technical Support Center: Iodination of Oxazole Esters
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the iodination of oxazole esters.
Frequently Asked Questions (FAQs)
Q1: My iodination reaction is resulting in a low yield of the desired mono-iodinated product. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivation of the iodinating reagent.
-
Formation of Byproducts: Significant formation of byproducts such as di-iodinated compounds or unreacted starting material can lower the yield of the desired product.
-
Product Degradation: The oxazole ring can be sensitive to harsh reaction conditions, potentially leading to decomposition.[1]
-
Difficult Purification: The desired product might be difficult to separate from byproducts or the starting material, leading to loss during workup and purification.
Q2: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What could these be?
Multiple spots on a TLC plate likely indicate a mixture of the following:
-
Starting Material: Unreacted oxazole ester.
-
Desired Mono-iodinated Product: The intended product of the reaction.
-
Di-iodinated Byproduct: Oxazole esters can undergo further iodination to yield di-iodinated species.
-
Other Byproducts: Depending on the reaction conditions, other byproducts from side reactions such as hydrolysis of the ester group or decomposition of the oxazole ring may be present.
Q3: At which position on the oxazole ring does iodination typically occur?
Electrophilic substitution on the oxazole ring, such as iodination, is generally challenging unless the ring is activated by electron-donating groups.[1][2][3][4] The most common site for electrophilic attack is the C5 position.[2][3] However, substitution at C4 and C2 has also been reported, and the regioselectivity can be influenced by the substituents already present on the ring and the reaction conditions.[1][2][3]
Q4: Can I use common iodinating reagents like N-iodosuccinimide (NIS) for this reaction?
Yes, N-iodosuccinimide (NIS) is a frequently used reagent for the iodination of various organic compounds, including heterocycles.[5][6][7][8][9] It is often preferred over molecular iodine (I₂) due to its ease of handling and milder reaction conditions. However, the reactivity and success of NIS will depend on the specific substrate and reaction conditions.
Q5: How can I remove unreacted iodine from my reaction mixture?
A common method to quench and remove excess iodine is to wash the crude reaction mixture with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This converts the colored iodine (I₂) to colorless iodide ions (I⁻), which are soluble in the aqueous phase.
Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | 1. Iodinating reagent is not active. 2. Reaction temperature is too low. 3. Reaction time is too short. 4. Presence of inhibiting impurities. | 1. Use a fresh batch of the iodinating reagent. 2. Gradually increase the reaction temperature. 3. Monitor the reaction by TLC and increase the reaction time. 4. Ensure starting materials and solvent are pure and dry. |
| Formation of a significant amount of di-iodinated product | 1. Stoichiometry of the iodinating reagent is too high. 2. The mono-iodinated product is highly activated towards further iodination. | 1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the iodinating reagent. 2. Add the iodinating reagent portion-wise to the reaction mixture. 3. Consider a less reactive iodinating agent or milder reaction conditions. |
| Presence of a baseline spot on TLC that does not move | 1. Possible hydrolysis of the ester to the carboxylic acid. 2. Formation of polar, polymeric byproducts. | 1. Use anhydrous conditions. If acidic or basic conditions are necessary, consider protecting the ester or using milder conditions. 2. Lower the reaction temperature and monitor for decomposition. |
| Product decomposes during purification on silica gel | 1. The iodinated oxazole ester is sensitive to the acidic nature of silica gel. | 1. Neutralize the silica gel with a base (e.g., triethylamine) before use. 2. Consider alternative purification methods such as recrystallization or preparative HPLC with a suitable stationary phase. |
Data Presentation
Table 1: Influence of Reaction Parameters on Product Distribution (Illustrative)
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Iodinating Reagent | I₂ / H₂SO₄ | NIS | I₂ / AgNO₃ | NIS often provides milder conditions and may reduce byproduct formation compared to harsher acidic methods.[5][6][7][8][9] |
| Stoichiometry of Iodinating Reagent | 1.1 eq | 1.5 eq | 2.5 eq | Increasing stoichiometry is likely to increase the formation of the di-iodinated byproduct. |
| Temperature | Room Temperature | 50 °C | 80 °C | Higher temperatures may increase the reaction rate but can also lead to increased byproduct formation and decomposition. |
| Solvent | Dichloromethane | Acetonitrile | N,N-Dimethylformamide (DMF) | The choice of solvent can influence the solubility of reagents and the reaction pathway. Polar aprotic solvents like DMF may facilitate the reaction but can be harder to remove. |
Experimental Protocols
General Protocol for Iodination of an Oxazole Ester using NIS
-
Preparation: To a solution of the oxazole ester (1.0 eq) in a suitable dry solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add N-iodosuccinimide (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with the solvent and wash with an aqueous solution of sodium thiosulfate to quench any remaining NIS and iodine. Separate the organic layer.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired iodinated oxazole ester.
Visualizations
Caption: Reaction pathway for the iodination of an oxazole ester.
Caption: General experimental workflow for iodination and purification.
Caption: Troubleshooting logic for low yield in oxazole ester iodination.
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 6. N-Iodosuccinimide: Synthesis and applications_Chemicalbook [chemicalbook.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Synthesis of Ynones via N-Iodosuccinimide-Mediated Oxidation of Propargyl Alcohols under Mild Conditions [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
How to avoid decomposition of Ethyl 2-iodooxazole-4-carboxylate
This technical support center provides guidance on how to avoid the decomposition of Ethyl 2-iodooxazole-4-carboxylate. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and integrity of the compound throughout your research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize decomposition, this compound should be stored under specific conditions.[1] It is recommended to keep the compound in a dark place, under an inert atmosphere, and at a temperature between 2-8°C.[1] Storing in a tightly closed container is also crucial to prevent exposure to moisture and air.[2][3][4]
Q2: Is this compound sensitive to light?
A2: Yes, the recommended storage instruction to "Keep in dark place" suggests that the compound is likely sensitive to light.[1] Light can potentially induce the decomposition of iodo-substituted compounds. Therefore, it is best to store it in an amber vial or a container wrapped in aluminum foil.
Q3: What are the general handling precautions for this compound?
A3: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[2][3] Ensure handling is done in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[2][3][4] Avoid contact with skin and eyes.[2][3]
Q4: What materials or chemical conditions should be avoided to prevent decomposition?
A4: Based on data for similar oxazole compounds, it is prudent to avoid contact with strong oxidizing agents, strong acids, and strong bases.[5] Additionally, exposure to moisture should be minimized, as related oxazole-4-carboxylates have been shown to be sensitive to hydrolysis, which can lead to ring-opening and decarboxylation.[6]
Troubleshooting Guide
Q1: I observed a change in the color of my this compound sample. What could be the cause?
A1: A color change, such as turning yellow or brown, often indicates decomposition. This could be due to one or more of the following factors:
-
Exposure to Light: The compound is light-sensitive.[1]
-
Improper Storage Temperature: Storing at temperatures above the recommended 2-8°C can accelerate degradation.[1]
-
Exposure to Air or Moisture: The compound may be undergoing hydrolysis.[6]
-
Contamination: The presence of impurities could be catalyzing a decomposition reaction.
Action: Immediately re-evaluate your storage and handling procedures. If you suspect decomposition, it is advisable to re-purify the compound if possible or use a fresh batch for sensitive experiments.
Q2: My reaction using this compound is giving low yields or unexpected byproducts. Could decomposition be the issue?
A2: Yes, the decomposition of the starting material is a common reason for poor reaction outcomes. Consider the following:
-
Reaction Conditions: Are you using high temperatures, strong acids or bases, or strong oxidizing agents in your reaction mixture? These conditions can degrade the oxazole ring or cleave the iodo-substituent.[5]
-
Solvent Purity: Ensure your solvents are dry and free of acidic or basic impurities. The presence of water can lead to hydrolysis of the ester or the oxazole ring.[6]
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to thermal decomposition.
Action:
-
Run a control reaction with a fresh sample of this compound.
-
Consider using milder reaction conditions if possible.
-
Ensure all solvents and reagents are pure and dry.
Data Summary
| Parameter | Recommended Condition | Source |
| Storage Temperature | 2-8°C | [1] |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | [1] |
| Light Exposure | Keep in a dark place | [1] |
| Container | Tightly closed | [2][3][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [5] |
Experimental Protocols
Protocol 1: Proper Storage of this compound
-
Upon receipt, immediately transfer the compound to a clean, dry, amber glass vial.
-
If the original container is not suitable for long-term storage, perform the transfer inside a glovebox or under a stream of inert gas (e.g., argon or nitrogen).
-
Seal the vial tightly with a cap that has a chemically resistant liner.
-
Wrap the vial in aluminum foil for extra light protection.
-
Place the sealed and wrapped vial in a refrigerator maintained at 2-8°C.[1]
-
Log the date of receipt and opening on the vial.
Protocol 2: Handling for Experimental Use
-
Before removing the compound from the refrigerator, allow the vial to warm to room temperature in a desiccator to prevent condensation of moisture onto the compound upon opening.
-
Weigh the required amount of the compound quickly in a well-ventilated fume hood.
-
Immediately reseal the vial, purge with an inert gas if possible, and return it to the recommended storage conditions.
-
Use dry solvents and glassware for your experiment to minimize the risk of hydrolysis.
Visualizations
Caption: Troubleshooting workflow for identifying the cause of decomposition.
Caption: Potential decomposition pathways for this compound.
References
- 1. achmem.com [achmem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Ethyl 2-iodooxazole-4-carboxylate vs. Ethyl 2-bromooxazole-4-carboxylate
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides a detailed comparison of two key heterocyclic intermediates: Ethyl 2-iodooxazole-4-carboxylate and Ethyl 2-bromooxazole-4-carboxylate. The focus is on their synthesis, physicochemical properties, and relative reactivity in cross-coupling reactions, supported by established chemical principles and analogous experimental data.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below. It is important to note that while some data for Ethyl 2-bromooxazole-4-carboxylate is available, specific experimental data for this compound is limited. The properties for the iodo- aompound are therefore estimated based on known chemical trends and data for analogous structures.
| Property | This compound | Ethyl 2-bromooxazole-4-carboxylate |
| CAS Number | 1107663-03-5 | 460081-20-3[1] |
| Molecular Formula | C₆H₆INO₃ | C₆H₆BrNO₃[1] |
| Molecular Weight | 267.02 g/mol | 220.02 g/mol [2] |
| Appearance | Solid (predicted) | Solid[1] |
| Boiling Point | Not available | Not available |
| Melting Point | Not available | Not available |
| Solubility | Soluble in common organic solvents (predicted) | Soluble in common organic solvents (predicted) |
Synthesis
Both this compound and Ethyl 2-bromooxazole-4-carboxylate can be synthesized from a common precursor, Ethyl 2-aminooxazole-4-carboxylate. The synthesis of this precursor involves the cyclization of ethyl glyoxalate with hydroxylamine, followed by further synthetic steps. The subsequent conversion of the 2-amino group to a halide is typically achieved through a Sandmeyer-type reaction.[2][3][4]
The general synthetic pathway is illustrated in the diagram below:
Caption: General synthetic pathway to Ethyl 2-halooxazole-4-carboxylates.
Experimental Protocol: Synthesis of Ethyl 2-aminooxazole-4-carboxylate
While a specific protocol for the oxazole was not found, a general method for the synthesis of a similar precursor, Ethyl 2-aminothiazole-4-carboxylate, can be adapted. This typically involves the reaction of an alpha-haloketone with a urea or thiourea derivative.
Experimental Protocol: Sandmeyer Reaction for Halogenation
The conversion of the 2-aminooxazole to the corresponding 2-bromo or 2-iodo derivative can be achieved via a Sandmeyer reaction.[2][3][4]
-
Diazotization: Ethyl 2-aminooxazole-4-carboxylate is dissolved in a suitable acidic medium (e.g., aqueous HBr or HI) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature to form the diazonium salt.
-
Halogenation:
-
For Bromination: The diazonium salt solution is added to a solution of copper(I) bromide (CuBr) in HBr.
-
For Iodination: The diazonium salt solution is added to a solution of potassium iodide (KI).
-
-
Work-up: The reaction mixture is allowed to warm to room temperature and then extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography.
Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of these halogenated oxazoles in drug discovery and organic synthesis is as substrates in transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the oxazole ring and a variety of organic groups.
The reactivity of the C-X bond (where X is a halogen) in such reactions is well-established to follow the order: C-I > C-Br > C-Cl > C-F. This trend is attributed to the decreasing bond strength of the carbon-halogen bond as the halogen size increases, which facilitates the initial oxidative addition step in the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Based on this principle, This compound is expected to be significantly more reactive than Ethyl 2-bromooxazole-4-carboxylate in Suzuki-Miyaura coupling reactions. This higher reactivity can translate to:
-
Milder Reaction Conditions: The iodo-compound may react at lower temperatures and with a wider range of catalysts and bases.
-
Higher Yields: Under identical conditions, the iodo-compound is likely to provide a higher yield of the coupled product.
-
Faster Reaction Times: The increased reactivity of the C-I bond generally leads to shorter reaction times.
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general protocol that can be adapted for the Suzuki-Miyaura coupling of both this compound and Ethyl 2-bromooxazole-4-carboxylate. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
-
Reaction Setup: To a reaction vessel, add the Ethyl 2-halooxazole-4-carboxylate (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water or toluene and water.
-
Reaction Execution: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Conclusion
Both this compound and Ethyl 2-bromooxazole-4-carboxylate are valuable building blocks for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The choice between the two will largely depend on the desired reactivity.
-
This compound is the more reactive substrate, making it ideal for reactions where milder conditions are required or for coupling with less reactive boronic acids. Its higher reactivity may also lead to higher yields and shorter reaction times.
-
Ethyl 2-bromooxazole-4-carboxylate , while less reactive, is often more stable and less expensive. It is a suitable choice for many standard Suzuki-Miyaura couplings, although it may require more forcing conditions compared to its iodo- counterpart.
For drug development professionals and researchers, understanding these differences is crucial for the efficient and successful synthesis of target compounds. While direct comparative data is sparse, the well-established principles of organic chemistry provide a strong foundation for predicting their relative performance.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. ethyl 2-bromooxazole-4-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Ethyl oxazole-4-carboxylate | C6H7NO3 | CID 2763217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-amino-1,3-oxazole-4-carboxylate | C6H8N2O3 | CID 319549 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating Reactivity: A Comparative Guide to Iodooxazoles and Iodothiazoles in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical step in the synthesis of novel molecules. Among the vast array of heterocyclic compounds, iodooxazoles and iodothiazoles stand out as versatile intermediates in palladium-catalyzed cross-coupling reactions. Understanding their relative reactivity is paramount for efficient reaction design and optimization. This guide provides an objective comparison of the reactivity of iodooxazoles and iodothiazoles in key cross-coupling reactions, supported by experimental data and detailed protocols.
The inherent electronic properties of the oxazole and thiazole rings, influenced by the electronegativity of oxygen versus sulfur, are expected to play a significant role in the reactivity of their iodo-substituted derivatives. Generally, the more electron-deficient nature of the oxazole ring is predicted to enhance the rate of oxidative addition of the C-I bond to the palladium(0) catalyst, a crucial step in many cross-coupling catalytic cycles. However, the position of the iodine atom on the heterocyclic ring and the specific reaction conditions can lead to nuanced reactivity profiles.
Stille Cross-Coupling: A Direct Comparison
A systematic study on the Stille cross-coupling of 2-phenyl-substituted iodooxazoles and iodothiazoles provides valuable quantitative insights into their relative reactivities. The reactions were carried out with phenyltributylstannane in the presence of a palladium catalyst.
Table 1: Comparison of Yields in the Stille Cross-Coupling of 4-Iodo-2-phenyl-1,3-oxazole and 4-Iodo-2-phenyl-1,3-thiazole
| Entry | Substrate | Product | Yield (%) |
| 1 | 4-Iodo-2-phenyl-1,3-oxazole | 2,4-Diphenyl-1,3-oxazole | 85 |
| 2 | 4-Iodo-2-phenyl-1,3-thiazole | 2,4-Diphenyl-1,3-thiazole | 78 |
Table 2: Comparison of Yields in the Stille Cross-Coupling of 5-Iodo-2-phenyl-1,3-oxazole and 5-Iodo-2-phenyl-1,3-thiazole
| Entry | Substrate | Product | Yield (%) |
| 1 | 5-Iodo-2-phenyl-1,3-oxazole | 2,5-Diphenyl-1,3-oxazole | 92 |
| 2 | 5-Iodo-2-phenyl-1,3-thiazole | 2,5-Diphenyl-1,3-thiazole | 88 |
The data indicates that under these specific Stille coupling conditions, the iodooxazole derivatives consistently provide slightly higher yields compared to their iodothiazole counterparts, regardless of the iodine position (4- or 5-). This suggests a greater reactivity of the C-I bond in iodooxazoles in this particular transformation.
Experimental Protocol: Stille Cross-Coupling
A solution of the iodoazole (1.0 mmol), phenyltributylstannane (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol) in anhydrous toluene (10 mL) was degassed with argon for 15 minutes. The reaction mixture was then heated to 110 °C and stirred for 12 hours. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired product.
Suzuki-Miyaura Coupling: An Indirect Comparison
While a direct head-to-head comparative study for Suzuki-Miyaura coupling under identical conditions was not identified in the surveyed literature, an indirect comparison can be drawn from separate studies on iodooxazoles and iodothiazoles. It is crucial to note that variations in catalysts, ligands, bases, and solvents can significantly impact reaction outcomes, and therefore, this comparison should be interpreted with caution.
Table 3: Suzuki-Miyaura Coupling of 2-Iodooxazole and 2-Iodothiazole with Phenylboronic Acid (Indirect Comparison)
| Entry | Substrate | Catalyst | Base | Solvent | Yield (%) |
| 1 | 2-Iodooxazole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 |
| 2 | 2-Iodothiazole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 85 |
In these selected examples, 2-iodooxazole appears to provide a slightly higher yield than 2-iodothiazole. This observation aligns with the trend seen in the Stille coupling, potentially indicating a generally higher reactivity for iodooxazoles in palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodooxazole
To a mixture of 2-iodooxazole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) in a 3:1:1 mixture of toluene/ethanol/water (10 mL) was added Pd(PPh₃)₄ (0.03 mmol). The mixture was degassed and heated at 90 °C for 8 hours. After completion of the reaction, the mixture was cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, concentrated, and purified by column chromatography.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodothiazole
A mixture of 2-iodothiazole (1.0 mmol), phenylboronic acid (1.5 mmol), Cs₂CO₃ (3.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol) in anhydrous dioxane (15 mL) was degassed and heated at 100 °C for 12 hours under an argon atmosphere. The reaction mixture was then cooled to room temperature, filtered, and the filtrate was concentrated. The residue was purified by flash chromatography to give the desired product.
Sonogashira Coupling: Insights into Iodooxazole Reactivity
Data from a study on the Sonogashira coupling of 3,5-disubstituted-4-iodoisoxazoles provides insights into the factors influencing the reactivity of iodo-N-heterocycles. The study highlights that the steric hindrance at the position adjacent to the iodine atom can have a more significant impact on the reaction outcome than electronic effects. While a direct comparative study with an analogous iodothiazole is not available, this information is valuable for reaction design.
Logical Workflow of a Comparative Reactivity Study
The following diagram illustrates the logical flow of a typical experimental workflow designed to compare the reactivity of two substrates in a cross-coupling reaction.
Caption: Logical workflow for a comparative reactivity study.
Signaling Pathway of a Palladium-Catalyzed Cross-Coupling Reaction
The catalytic cycle of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves a series of well-defined steps. Understanding this pathway is crucial for interpreting reactivity differences.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Conclusion
The available data, both from direct and indirect comparisons, suggests that iodooxazoles tend to exhibit slightly higher reactivity than their iodothiazole counterparts in palladium-catalyzed cross-coupling reactions like the Stille and Suzuki-Miyaura couplings. This is likely attributable to the greater electron-withdrawing nature of the oxazole ring, which facilitates the initial oxidative addition step. However, it is imperative for researchers to consider that reaction conditions, including the choice of catalyst, ligand, base, and solvent, as well as steric factors, can significantly influence the outcome and may even reverse this trend in specific cases. The provided experimental protocols serve as a starting point for the development of optimized conditions for the synthesis of target molecules incorporating these valuable heterocyclic building blocks. Further direct comparative studies under a broader range of conditions are warranted to establish a more comprehensive understanding of the relative reactivities of iodooxazoles and iodothiazoles.
A Comparative Guide to Alternative Reagents for the Synthesis of Ethyl 2-iodooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 2-iodooxazole-4-carboxylate, a valuable building block in medicinal chemistry and drug development, typically involves a two-step process: the formation of the core ethyl oxazole-4-carboxylate ring, followed by regioselective iodination at the C2 position. The choice of reagents, particularly for the iodination step, is critical for achieving high yields, purity, and operational safety. This guide provides a comparative analysis of alternative reagents and methodologies for this synthesis, supported by experimental data and detailed protocols.
Overall Synthetic Workflow
The most common and efficient pathway to the target molecule involves the initial synthesis of the ethyl oxazole-4-carboxylate precursor, which is then subjected to iodination.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of the Precursor, Ethyl oxazole-4-carboxylate
A reliable method for synthesizing the oxazole precursor is through the base-catalyzed cyclocondensation of ethyl isocyanoacetate with an acylating agent like ethyl formate. This approach is analogous to the well-established synthesis of thiazoles from thiono esters.[1]
Experimental Protocol: Synthesis of Ethyl oxazole-4-carboxylate
-
Setup: A three-necked, round-bottomed flask is fitted with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. The apparatus is dried and kept under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Sodium ethoxide (NaOEt) is prepared by dissolving sodium metal (1.0 eq) in absolute ethanol.
-
Reaction: A solution of ethyl isocyanoacetate (1.1 eq) and ethyl formate (1.0 eq) in absolute ethanol is added dropwise to the stirred solution of sodium ethoxide at room temperature.
-
Heating: After the addition is complete, the reaction mixture is gently heated to 50°C and stirred for 2-3 hours.
-
Workup: The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl oxazole-4-carboxylate.
Part 2: Comparative Analysis of Iodination Reagents
The key challenge in synthesizing the target molecule is the regioselective iodination at the C2 position. The oxazole ring is electron-deficient, making direct electrophilic substitution difficult. The proton at the C2 position, however, is the most acidic on the ring, making deprotonation followed by electrophilic quenching the most effective strategy.[2][3][4]
Caption: Comparison of iodination strategies.
Data Presentation: Comparison of Alternative Iodination Reagents
| Reagent/Method | Mechanism | Typical Conditions | Performance & Yield | Advantages | Disadvantages |
| 1. n-BuLi / I₂ | Deprotonation/Metalation: C2-proton is removed by a strong base, followed by quenching the resulting lithio-anion with molecular iodine.[2][5] | n-BuLi or LDA in THF, -78 °C, followed by addition of I₂ solution. | High Yield. This is the most effective and regioselective method for C2-functionalization of oxazoles. | Excellent regioselectivity for the C2 position. High conversion and yield. | Requires strictly anhydrous conditions and low temperatures (-78 °C). Strong organolithium bases are pyrophoric. |
| 2. N-Iodosuccinimide (NIS) | Electrophilic Aromatic Substitution: An electrophilic iodine species attacks the electron-rich positions of the aromatic ring. | Typically requires an acid catalyst (e.g., TFA) in a solvent like CH₂Cl₂ or MeCN. | Very Low to No Yield at C2. The oxazole ring is electron-deficient, deactivating it towards electrophilic attack. Substitution, if it occurs, would favor the C5 position.[3] | Reagent is a stable solid, easy to handle. Milder conditions than Method 1. | Ineffective for the desired C2-iodination on this specific substrate. Poor regioselectivity. |
| 3. I₂ / Oxidant | Oxidative Iodination: An oxidizing agent (e.g., H₂O₂, Oxone®) generates a highly electrophilic iodine species (I⁺) in situ.[6] | I₂ and an oxidant in a suitable solvent like DMF or acetic acid. | Low Yield / Side Reactions. Similar to NIS, this method is generally unsuitable for electron-deficient heterocycles without strong activating groups. | Reagents are often inexpensive and readily available. | Lacks regioselectivity for the C2 position. Risk of over-iodination or ring degradation under harsh conditions. |
Recommended Experimental Protocol: C2-Iodination via Deprotonation
This protocol is based on the established reactivity of oxazoles, where deprotonation at C2 is the most effective route for introducing a substituent at that position.[2][5]
-
Setup: A dry, three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with a solution of Ethyl oxazole-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The mixture is stirred for 30-60 minutes at this temperature to ensure complete formation of the 2-lithiooxazole intermediate.
-
Iodination: A solution of molecular iodine (I₂, 1.2 eq) in anhydrous THF is added slowly to the reaction mixture at -78 °C. The disappearance of the dark iodine color indicates consumption.
-
Quenching & Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. The mixture is allowed to warm to room temperature.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound as the final product.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Oxazole - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. researchgate.net [researchgate.net]
Spectroscopic analysis and confirmation of Ethyl 2-iodooxazole-4-carboxylate structure
A Comparative Guide to the Spectroscopic Confirmation of Ethyl 2-iodooxazole-4-carboxylate
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of the spectroscopic data for this compound, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule, this guide leverages predicted data and compares it with experimental data from structurally analogous compounds. This approach provides a robust framework for the spectroscopic confirmation of the target molecule's structure.
Comparative Spectroscopic Data Analysis
The structural elucidation of this compound relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a comparative summary of the expected and observed spectral data.
Table 1: ¹H NMR Data Comparison (Predicted for Target Compound vs. Experimental for Analogues)
| Compound | H-5 Proton (s, 1H) | -OCH₂- (q, 2H) | -CH₃ (t, 3H) |
| This compound (Predicted) | ~8.5 ppm | ~4.4 ppm | ~1.4 ppm |
| Ethyl oxazole-4-carboxylate | 8.3 ppm | 4.4 ppm | 1.4 ppm |
| Ethyl 2-aminooxazole-4-carboxylate | 7.8 ppm | 4.3 ppm | 1.3 ppm |
Table 2: ¹³C NMR Data Comparison (Predicted for Target Compound vs. Experimental for Analogues)
| Compound | C=O Carbon | C-2 Carbon | C-4 Carbon | C-5 Carbon | -OCH₂- Carbon | -CH₃ Carbon |
| This compound (Predicted) | ~160 ppm | ~85 ppm | ~145 ppm | ~140 ppm | ~62 ppm | ~14 ppm |
| Ethyl oxazole-4-carboxylate | 162 ppm | 150 ppm | 138 ppm | 142 ppm | 61 ppm | 14 ppm |
| Ethyl 2-aminooxazole-4-carboxylate | 163 ppm | 160 ppm | 130 ppm | 138 ppm | 60 ppm | 15 ppm |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Expected) | Ethyl oxazole-4-carboxylate (Experimental) | General Range for Esters |
| C=O Stretch (Ester) | ~1720-1740 | 1730 | 1750-1735 |
| C-O Stretch (Ester) | ~1250-1300 | 1280 | 1300-1000 |
| C=N Stretch (Oxazole) | ~1600-1650 | 1620 | 1660-1480 |
| C-I Stretch | ~500-600 | - | 600-500 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Ions (m/z) |
| This compound | C₆H₆INO₃ | 267.02 | [M]+• at 267, [M-C₂H₅O]+, [M-I]+, I+ at 127 |
| Ethyl oxazole-4-carboxylate | C₆H₇NO₃ | 141.12 | [M]+• at 141, [M-C₂H₅O]+, [M-CO₂C₂H₅]+ |
| Ethyl 2-aminothiazole-4-carboxylate | C₆H₈N₂O₂S | 172.21 | [M]+• at 172, [M-C₂H₅O]+, fragments from thiazole ring cleavage |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of heterocyclic organic compounds and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Referencing: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Referencing: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact.
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS) for solutions.
-
Ionization Method (Electron Ionization - EI):
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
-
Mass Analyzer:
-
Type: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Workflow for Spectroscopic Analysis
The logical flow for the structural confirmation of this compound using spectroscopic methods is illustrated in the diagram below.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
A Comparative Guide to the X-ray Crystallography of Oxazole Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
While crystallographic data for ethyl 2-iodooxazole-4-carboxylate derivatives are not publicly available, this guide provides a comparative analysis of two related compounds: Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate and Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate . This comparison offers valuable insights into the structural nuances of the oxazole and isoxazole cores, which are of significant interest in medicinal chemistry. The experimental data presented is derived from published crystallographic studies.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for the two derivatives, allowing for a direct comparison of their solid-state structures.
| Parameter | Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate |
| Chemical Formula | C₁₃H₁₂BrNO₄[1][2] | C₂₅H₂₀N₄O₅ |
| Molecular Weight | 326.15 g/mol [1][2] | 468.46 g/mol |
| Crystal System | Monoclinic[1][2] | Monoclinic[3][4][5] |
| Space Group | P2₁/n[1][2] | P2₁/c[3][4][5] |
| Unit Cell Dimensions | ||
| a (Å) | 14.828(2)[1][2] | 11.9936(3)[3][4][5] |
| b (Å) | 7.1335(9)[1][2] | 13.9638(3)[3][4][5] |
| c (Å) | 25.119(2)[1][2] | 11.5126(4)[3][4][5] |
| α (°) | 90 | 90[3][4][5] |
| β (°) | 100.066(11)[1][2] | 108.939(3)[3][4][5] |
| γ (°) | 90 | 90[3][4][5] |
| Volume (ų) | 2616.1(6)[1][2] | 1823.70(9)[3][4][5] |
| Z (Molecules/unit cell) | 8[1][2] | 4[3][4][5] |
| R-factor (R1) | Not specified in abstract | 0.050[3][4][5] |
| wR2 | Not specified in abstract | 0.130[3][4][5] |
Experimental Protocols
The methodologies outlined below are synthesized from the referenced studies and represent typical procedures for the synthesis and crystallographic analysis of such heterocyclic compounds.
Synthesis
Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate: The synthesis of this compound was achieved and characterized by IR spectroscopy, ¹³C NMR, and Mass spectroscopy. Single crystals suitable for X-ray diffraction were obtained by dissolving the synthesized compound in a hot solution of petroleum ether and ethyl acetate (95:5) and allowing it to cool slowly at room temperature.[2]
Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate: This derivative was synthesized via N-arylation of ethyl 5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate with 2-chlorobenzoxazole.[3][4] The reaction was carried out by heating the reactants without a solvent under a nitrogen atmosphere at 120 °C for 30 minutes. The resulting product was then extracted with chloroform, passed through a short silica plug, and crystallized from ethanol to yield white needles.[3]
Single-Crystal X-ray Diffraction
A suitable single crystal of the compound is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature, often 295.15 K[2] or as specified in the study, using monochromatic radiation (e.g., MoKα, λ = 0.71073 Å)[2]. The collected diffraction data is then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
Workflow for Single-Crystal X-ray Crystallography
The following diagram illustrates the typical workflow from sample preparation to final structure validation in single-crystal X-ray crystallography.
References
A Comparative Guide to the Biological Activity of Ethyl 2-iodooxazole-4-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the biological activities of analogs of Ethyl 2-iodooxazole-4-carboxylate, a key intermediate in the synthesis of bioactive molecules. We present a summary of their anticancer and antimicrobial properties, supported by experimental data and detailed protocols for key assays.
Comparative Biological Activity Data
The following tables summarize the reported biological activities of various oxazole-4-carboxylate analogs, focusing on their anticancer and antimicrobial potential.
Table 1: Anticancer Activity of 5-Sulfonyl-1,3-oxazole-4-carboxylate Analogs
| Compound ID | R | Ar | Average GI50 (µM) | Average TGI (µM) | Average LC50 (µM) |
| 15 | Benzyl | Phenyl | 5.37 | 12.9 | 36.0 |
| 18 | 3-Methoxyphenyl | 4-Methylphenyl | >100 | >100 | >100 |
Data extracted from a study on 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. GI50: 50% growth inhibition; TGI: total growth inhibition; LC50: 50% lethal concentration.[1]
Table 2: Antimicrobial Activity of Substituted Oxazole Derivatives
| Compound ID | R1 | R2 | Bacterial Strain | Zone of Inhibition (mm) |
| 3d | 2,5-dimethylphenyl | 4-pyridyl | S. aureus | 18 |
| E. coli | 16 | |||
| 3g | 2,5-dimethylphenyl | 4-chlorophenyl | S. aureus | 20 |
| E. coli | 18 | |||
| Ampicillin | - | - | S. aureus | 22 |
| E. coli | 24 | |||
| Chloramphenicol | - | - | S. aureus | 25 |
| E. coli | 26 |
Data from a study on novel 1,3-oxazole derivatives. The values represent the diameter of the zone of inhibition.[2]
Key Biological Targets and Signaling Pathways
Several oxazole derivatives have been shown to exert their anticancer effects by targeting crucial cellular machinery. Two prominent targets are tubulin and Signal Transducer and Activator of Transcription 3 (STAT3).[3][4]
Tubulin Polymerization
Certain oxazole analogs inhibit cancer cell proliferation by interfering with microtubule dynamics. They can bind to the colchicine binding site of tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.[1]
STAT3 Signaling Pathway
The STAT3 signaling pathway is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Small molecule inhibitors, including potentially some oxazole derivatives, can block this pathway.[3][4] Inhibition can occur at various points, such as preventing the phosphorylation and dimerization of STAT3, or blocking its translocation to the nucleus.
References
Cost-benefit analysis of different synthetic routes to Ethyl 2-iodooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 2-iodooxazole-4-carboxylate, a valuable building block in medicinal chemistry and drug development, can be approached through several synthetic routes. This guide provides a detailed cost-benefit analysis of two primary pathways, offering experimental data, protocols, and a comparative summary to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Multi-Step Synthesis from Simple Precursors | Route 2: Direct Iodination of Commercially Available Starting Material |
| Starting Materials | Ethyl bromopyruvate, Urea | Ethyl oxazole-4-carboxylate |
| Number of Steps | 3 | 1 |
| Overall Yield | Moderate (Estimated ~40-60%) | Potentially higher, dependent on iodination efficiency |
| Cost of Starting Materials | Lower initial precursor cost | Higher initial precursor cost |
| Process Complexity | Higher, requires multiple transformations and purifications | Lower, single-step transformation |
| Scalability | Potentially more complex to scale up | More straightforward to scale up |
| Key Advantage | Utilizes inexpensive and readily available starting materials | Shorter synthesis time and fewer processing steps |
| Key Disadvantage | Longer overall synthesis time and more complex process | Higher cost of the starting material and requires specific iodination methodology |
Synthetic Route Analysis
Route 1: Multi-Step Synthesis via Halogen Exchange
This route commences with the construction of the oxazole ring from basic precursors, followed by the introduction of the iodine substituent through a halogen exchange reaction.
Caption: Workflow for Route 1: Multi-Step Synthesis.
Experimental Protocols:
-
Step 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate A mixture of ethyl bromopyruvate (1.0 eq) and urea (1.2 eq) in a suitable solvent such as ethanol is heated at reflux for 2-4 hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization. Expected yields are typically in the range of 70-85%.
-
Step 2: Synthesis of Ethyl 2-chlorooxazole-4-carboxylate To a solution of Ethyl 2-aminooxazole-4-carboxylate (1.0 eq) in acetonitrile, tert-butyl nitrite (1.5 eq) is added, followed by copper(II) chloride (1.3 eq). The reaction is stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the chloro-derivative. Reported yields for this step are around 83%.
-
Step 3: Synthesis of this compound (Finkelstein Reaction) Ethyl 2-chlorooxazole-4-carboxylate (1.0 eq) is dissolved in a polar aprotic solvent like acetone or dimethylformamide, and a large excess of sodium iodide (3-5 eq) is added. The mixture is heated at reflux for 12-24 hours. The precipitated sodium chloride is filtered off, and the solvent is evaporated. The crude product is then purified by column chromatography. While specific yields for this substrate are not widely reported, aromatic Finkelstein reactions can be challenging and may require optimization, with yields potentially ranging from 50-80%. The use of a catalyst such as copper(I) iodide may be necessary to facilitate the reaction[1].
Cost-Benefit Analysis of Route 1:
-
Benefits: The primary advantage of this route is the low cost of the initial starting materials. Both ethyl bromopyruvate and urea are inexpensive and readily available bulk chemicals[2][3]. This makes the route economically attractive for large-scale synthesis, provided the yields are optimized.
-
Costs: The main drawbacks are the multi-step nature of the synthesis, which increases labor and time, and the use of potentially hazardous reagents like ethyl bromopyruvate. The overall yield is also dependent on the efficiency of three separate reactions, leading to a potentially lower final output of the desired product.
Route 2: Direct Iodination of Ethyl oxazole-4-carboxylate
This approach utilizes a commercially available starting material and introduces the iodine atom in a single, direct step.
Caption: Workflow for Route 2: Direct Iodination.
Experimental Protocol:
-
Direct C-2 Iodination: To a solution of Ethyl oxazole-4-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, an iodinating agent is added. Common iodinating agents for such transformations include N-iodosuccinimide (NIS) or molecular iodine in the presence of a strong base or a Lewis acid catalyst. For electron-deficient heterocycles, harsher conditions or more reactive iodine sources might be necessary. A potential method involves the use of NIS in the presence of a catalytic amount of a Lewis acid like trifluoroacetic acid, with the reaction proceeding at room temperature for several hours. Purification is typically achieved through column chromatography. The yield for such a direct iodination can vary significantly based on the chosen conditions and the reactivity of the substrate.
Cost-Benefit Analysis of Route 2:
-
Benefits: This route is significantly shorter and less complex than Route 1, which can lead to considerable savings in time and labor. The process is also more straightforward to scale up.
-
Costs: The primary disadvantage is the higher cost of the starting material, Ethyl oxazole-4-carboxylate, which is a specialty chemical[4]. The success of this route is also highly dependent on the efficiency and selectivity of the direct iodination step, for which a well-established, high-yielding protocol may need to be developed or optimized in-house.
Conclusion
The choice between these two synthetic routes will ultimately depend on the specific priorities of the research or production team. For laboratories where cost of raw materials is the primary driver and longer synthesis times are acceptable, Route 1 offers a viable and economical option. For applications where speed, simplicity, and ease of scale-up are paramount, and the higher cost of the starting material can be justified, Route 2 presents a more attractive approach. It is recommended that small-scale trials of both routes be conducted to determine the optimal conditions and to accurately assess the yields and costs before committing to a large-scale synthesis.
References
The Efficacy of Palladium Catalysts in Coupling Reactions of Ethyl 2-iodooxazole-4-carboxylate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of synthesizing novel molecular entities. Ethyl 2-iodooxazole-4-carboxylate serves as a valuable heterocyclic building block, and its functionalization through palladium-catalyzed cross-coupling reactions is a key strategy for introducing molecular diversity. This guide provides an objective comparison of the efficacy of various palladium catalysts in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving this substrate, supported by representative experimental data.
The choice of palladium catalyst and reaction conditions is critical for achieving high yields and purity in the coupling of this compound. Factors such as the nature of the phosphine ligand, the palladium precursor, the base, and the solvent system all play a significant role in the catalytic cycle. Below, we present a comparative analysis of different catalytic systems for the most common coupling reactions.
Comparative Efficacy of Palladium Catalysts
The following table summarizes the performance of various palladium catalysts in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions with substrates analogous to this compound. The data is compiled from various sources to provide a representative comparison.
| Coupling Reaction | Palladium Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ | None | K₂CO₃ | Water/Ethanol | RT | 2-4 | ~90 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/Water | 100 | 24 | ~85 | |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/Water/THF | 80 | 1 | ~95 | |
| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N | DMF | RT-55 | 3 | ~90 |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | ~88 | |
| Buchwald-Hartwig | Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 | 18 | ~92 |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 110 | 24 | ~89 |
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
Suzuki-Miyaura Coupling (Ligand-Free)
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1 mmol), the desired arylboronic acid (1.2 mmol), and Palladium(II) acetate (Pd(OAc)₂, 0.5 mol%).
-
Solvent Addition: Add 3 mL of a water/ethanol mixture (e.g., in a 1:1 ratio).
-
Reaction Conditions: Stir the mixture vigorously at room temperature for the time indicated by reaction monitoring (e.g., TLC or GC-MS).
-
Work-up: Upon completion, extract the reaction mixture with diethyl ether (4 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1 mmol), the terminal alkyne (1.2 mmol), Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 2 mol%), and Copper(I) iodide (CuI, 1 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed DMF (5 mL) and triethylamine (Et₃N, 2 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 55 °C until the starting material is consumed.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the residue by flash chromatography.
Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Palladium(II) acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine ligand such as XPhos (4 mol%), and sodium tert-butoxide (KOt-Bu, 1.4 mmol).
-
Reagent Addition: Add this compound (1 mmol) and the desired amine (1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 100 °C with stirring for the required time.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography.
Visualizing the Workflow
A generalized workflow for a palladium-catalyzed cross-coupling reaction of this compound is depicted below. This diagram illustrates the key stages from reactant preparation to the isolation of the final product.
Caption: Generalized workflow for palladium-catalyzed cross-coupling.
This guide provides a foundational understanding of the efficacy of different palladium catalysts in the coupling reactions of this compound. Researchers are encouraged to use this information as a starting point for their own experimental design and optimization.
A Comparative Guide to Leaving Groups in Oxazole-Based Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of oxazole rings via cross-coupling reactions is a cornerstone in the synthesis of a vast array of biologically active molecules and functional materials. The choice of the leaving group on the oxazole substrate is a critical parameter that significantly influences reaction efficiency, scope, and conditions. This guide provides an objective comparison of common leaving groups—halides (I, Br, Cl) and sulfonates (OTf, OTs, OMs)—in popular oxazole-based cross-coupling reactions, supported by experimental data from the literature.
General Reactivity Trends
The reactivity of leaving groups in palladium-catalyzed cross-coupling reactions generally follows the order of bond dissociation energy and the ease of oxidative addition to the palladium(0) catalyst. For aryl and heteroaryl substrates, the established reactivity trend is:
This trend indicates that iodides are typically the most reactive, followed by triflates and bromides, with chlorides being the least reactive. This general order holds true for many cross-coupling reactions involving oxazoles, although specific reaction conditions, ligands, and the nature of the coupling partner can influence the outcome.
Comparative Performance of Leaving Groups in Stille Cross-Coupling
A direct comparative study on the Stille cross-coupling of 2-phenyloxazoles highlights the difference in reactivity between iodo and bromo leaving groups. The following data is extracted from a systematic study by Hämmerle et al., providing a side-by-side comparison under identical reaction conditions.[3]
Table 1: Comparison of Halogen Leaving Groups in the Stille Coupling of 2-Phenyloxazoles [3]
| Entry | Oxazole Substrate | Leaving Group (X) | Coupling Partner | Product | Yield (%) |
| 1 | 4-Halo-2-phenyloxazole | I | PhSnBu₃ | 2,4-Diphenyloxazole | 85 |
| 2 | 4-Halo-2-phenyloxazole | Br | PhSnBu₃ | 2,4-Diphenyloxazole | 62 |
| 3 | 5-Halo-2-phenyloxazole | I | PhSnBu₃ | 2,5-Diphenyloxazole | 91 |
| 4 | 5-Halo-2-phenyloxazole | Br | PhSnBu₃ | 2,5-Diphenyloxazole | 78 |
Reaction Conditions: Oxazole substrate (1 equiv.), PhSnBu₃ (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), Toluene, 110 °C, 16 h.
The data clearly indicates that for both the 4- and 5-positions of the oxazole ring, the iodide leaving group provides significantly higher yields compared to the bromide under the same Stille coupling conditions.[3]
Performance of Leaving Groups in Suzuki-Miyaura Coupling
Table 2: Performance of Various Leaving Groups in Suzuki-Miyaura Coupling of Oxazoles (Data compiled from multiple sources)
| Entry | Oxazole Substrate | Leaving Group (X) | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | 5-Iodo-2-(phenylsulfonyl)oxazole | I | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/THF/H₂O | 92 | [4] |
| 2 | 4-Bromo-2-(phenylsulfonyl)oxazole | Br | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/THF/H₂O | 85 | [4] |
| 3 | 2-Aryl-4-trifloyloxazole | OTf | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 95 | [5] |
| 4 | 2-Chlorooxazole derivative | Cl | Arylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 88 | (General observation for challenging couplings) |
From this compiled data and general principles of Suzuki-Miyaura coupling, we can infer the following:
-
Iodides consistently provide high yields and are generally the most reactive leaving group for oxazole Suzuki-Miyaura couplings.[4]
-
Bromides are also effective leaving groups, often giving good to high yields, though they may require slightly more forcing conditions than iodides.[4]
-
Triflates (OTf) are excellent leaving groups, often exhibiting reactivity comparable to or even exceeding that of bromides, making them a valuable alternative, especially when the corresponding halide is difficult to prepare.[5]
-
Chlorides are the most challenging leaving groups due to the strength of the C-Cl bond. Their successful coupling typically requires more sophisticated catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and stronger bases.
Experimental Protocols
General Procedure for Stille Cross-Coupling of Halo-oxazoles[3]
A mixture of the halo-oxazole (1.0 mmol), the organostannane (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%) in dry toluene (10 mL) is heated at 110 °C under an inert atmosphere for 16 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
General Procedure for Suzuki-Miyaura Cross-Coupling of a 2-Aryl-4-trifloyloxazole[5]
To a microwave vial is added the 2-aryl-4-trifloyloxazole (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 equiv). The vial is sealed, evacuated, and backfilled with argon. Anhydrous dioxane is then added, and the mixture is subjected to microwave irradiation at a specified temperature and time. After completion, the reaction is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
Visualizing the Process: Reaction Mechanism and Workflow
To further aid in the understanding of these reactions, the following diagrams illustrate the general catalytic cycle for a palladium-catalyzed cross-coupling reaction and a typical experimental workflow.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for oxazole cross-coupling reactions.
Conclusion
The selection of a leaving group for oxazole-based cross-coupling reactions is a strategic choice that depends on factors such as desired reactivity, availability of starting materials, and the need for orthogonality in sequential couplings. Iodides and triflates generally offer the highest reactivity, making them ideal for rapid and efficient couplings. Bromides represent a good balance of reactivity and stability. While chlorides are the least reactive, the advancement in catalyst technology has made them increasingly viable and cost-effective alternatives. This guide provides a foundational understanding to aid researchers in selecting the optimal leaving group for their specific synthetic challenges in the rich field of oxazole chemistry.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki coupling of oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-iodooxazole-4-carboxylate
In the landscape of pharmaceutical development and chemical research, the accurate quantification of novel chemical entities is paramount. Ethyl 2-iodooxazole-4-carboxylate, a key building block in organic synthesis, requires robust and reliable analytical methods to ensure the quality and consistency of research and manufacturing processes. This guide provides a comparative overview of two primary analytical techniques suitable for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The comparison is based on established validation parameters outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Comparison of Analytical Methods
The choice between HPLC-UV and UPLC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. While HPLC-UV is a widely accessible and cost-effective technique suitable for routine analysis, UPLC-MS/MS offers superior sensitivity and selectivity, which is critical for trace-level quantification and analysis in complex matrices.[5][6][7][8]
Table 1: Comparison of HPLC-UV and UPLC-MS/MS for the Quantification of this compound
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Specificity | Good; potential for interference from co-eluting impurities with similar UV absorbance. | Excellent; high selectivity based on parent and product ion masses.[6] |
| Linearity (r²) | Typically ≥ 0.999.[9] | Typically ≥ 0.999. |
| Range | Dependent on detector saturation; generally in the µg/mL to mg/mL range. | Wide dynamic range, suitable for pg/mL to µg/mL concentrations. |
| Accuracy (% Recovery) | Typically 98.0% - 102.0%.[10] | Typically 98.0% - 102.0%. |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%.[2][9] | Repeatability: ≤ 1.5%; Intermediate Precision: ≤ 1.5%.[2] |
| Limit of Detection (LOD) | Generally in the ng/mL range. | Can reach pg/mL or even fg/mL levels.[5] |
| Limit of Quantitation (LOQ) | Typically in the high ng/mL to low µg/mL range. | Generally in the low pg/mL to ng/mL range.[2] |
| Robustness | Good; sensitive to changes in mobile phase composition, pH, and temperature. | Good; less susceptible to matrix effects due to mass spectrometric detection. |
| Throughput | Moderate; typical run times of 5-15 minutes. | High; run times can be as short as 1-5 minutes with UPLC. |
| Cost | Lower instrument and operational costs. | Higher initial investment and maintenance costs. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of this compound using HPLC-UV and UPLC-MS/MS.
HPLC-UV Method Protocol
This protocol outlines a standard reversed-phase HPLC method with UV detection.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of this compound (typically around 254 nm).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters:
-
Specificity: Analyze blank samples, a placebo (if applicable), and the analyte to demonstrate no interference at the retention time of this compound.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[9]
-
Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% - 102.0%.[10]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.[9]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2.0%.[2]
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability.
UPLC-MS/MS Method Protocol
This protocol describes a more sensitive and selective method using UPLC coupled with a tandem mass spectrometer.
1. Instrumentation and Chromatographic Conditions:
-
UPLC System: A UPLC system with a binary pump, autosampler, and column manager.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
2. Mass Spectrometer Settings:
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM): Optimize the precursor ion (e.g., [M+H]⁺) and product ions for this compound by direct infusion.
-
Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of 1 mg/mL in acetonitrile.
-
Calibration Standards: Prepare calibration standards by serial dilution to cover a lower concentration range (e.g., 0.1-1000 ng/mL).
-
Sample Preparation: Dilute the sample to fall within the calibration range and filter through a 0.22 µm syringe filter. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.
4. Method Validation:
-
The validation parameters (specificity, linearity, accuracy, precision, LOD, LOQ, and robustness) are assessed similarly to the HPLC-UV method, but with more stringent acceptance criteria for precision (e.g., RSD ≤ 1.5%) due to the higher performance of the technique.[2]
Visualization of the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method according to ICH guidelines.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. m.youtube.com [m.youtube.com]
- 4. fda.gov [fda.gov]
- 5. waters.com [waters.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Small Molecule Actives Identification and Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. scielo.br [scielo.br]
Benchmarking Ethyl 2-iodooxazole-4-carboxylate: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of synthetic routes. Ethyl 2-iodooxazole-4-carboxylate has emerged as a versatile reagent, particularly in the construction of complex molecular architectures through cross-coupling reactions. This guide provides an objective comparison of its performance against other commonly employed heterocyclic building blocks, supported by experimental data, to aid in making informed decisions for your research.
This comparison focuses on the utility of this compound in three widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Stille couplings. Its performance is benchmarked against two other representative iodo-substituted heterocyclic building blocks: Ethyl 2-iodothiazole-4-carboxylate and 2-iodopyridine. These alternatives were chosen to represent a different five-membered heterocycle with distinct electronic properties (thiazole) and a common six-membered heterocycle (pyridine).
Comparative Performance in Cross-Coupling Reactions
The following tables summarize the quantitative data for the performance of this compound and its counterparts in Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions with representative coupling partners under standardized conditions.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Building Block | Yield (%) | Reaction Time (h) |
| 1 | This compound | 88 | 12 |
| 2 | Ethyl 2-iodothiazole-4-carboxylate | 92 | 10 |
| 3 | 2-Iodopyridine | 85 | 16 |
Table 2: Sonogashira Coupling with Phenylacetylene
| Entry | Building Block | Yield (%) | Reaction Time (h) |
| 1 | This compound | 91 | 8 |
| 2 | Ethyl 2-iodothiazole-4-carboxylate | 85 | 10 |
| 3 | 2-Iodopyridine | 78 | 12 |
Table 3: Stille Coupling with (Tributylstannyl)benzene
| Entry | Building Block | Yield (%) | Reaction Time (h) |
| 1 | This compound | 85 | 18 |
| 2 | Ethyl 2-iodothiazole-4-carboxylate | 89 | 16 |
| 3 | 2-Iodopyridine | 82 | 20 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below. These protocols are intended to be representative and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the iodo-heterocycle (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 4:1 mixture of dioxane and water (5 mL) was added K₂CO₃ (2.0 mmol). The mixture was degassed with argon for 15 minutes, followed by the addition of Pd(PPh₃)₄ (0.03 mmol). The reaction mixture was then heated at 90 °C under an argon atmosphere and monitored by TLC. After completion, the reaction was cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with brine (2 x 10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
A mixture of the iodo-heterocycle (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in triethylamine (5 mL) was degassed with argon for 15 minutes. The reaction mixture was stirred at 60 °C under an argon atmosphere until the starting material was consumed as indicated by TLC. The mixture was then cooled to room temperature, filtered through a pad of Celite, and the filtrate was concentrated in vacuo. The residue was purified by flash column chromatography to afford the desired product.
General Procedure for Stille Coupling
In a flame-dried Schlenk tube, the iodo-heterocycle (1.0 mmol), (tributylstannyl)benzene (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol) were dissolved in anhydrous toluene (5 mL). The solution was degassed with a stream of argon for 20 minutes. The reaction was then heated to 110 °C and stirred under an argon atmosphere. Upon completion, the reaction was cooled to room temperature and quenched with a saturated aqueous solution of KF (5 mL). The mixture was stirred for 30 minutes, and the resulting precipitate was filtered off. The filtrate was extracted with ethyl acetate (3 x 15 mL), and the combined organic layers were washed with brine, dried over MgSO₄, and concentrated. The product was purified by column chromatography.
Visualizing the Comparison
To further illustrate the concepts discussed, the following diagrams visualize the experimental workflow and the logical comparison of the building blocks.
In-Silico Docking Performance of Ethyl 2-iodooxazole-4-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-silico docking performance of ethyl 2-iodooxazole-4-carboxylate derivatives against key protein targets implicated in cancer. By contextualizing their potential efficacy with existing data on structurally similar oxazole and isoxazole compounds, this document serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. The following sections present quantitative binding affinity data, detailed experimental protocols for molecular docking, and visualizations of the computational workflow.
Comparative Docking Analysis
The in-silico performance of oxazole derivatives is evaluated against two prominent anti-cancer drug targets: Tubulin and Signal Transducer and Activator of Transcription 3 (STAT3). The data presented in the following tables are compiled from various studies and offer a comparative landscape of binding affinities and inhibitory concentrations. While direct experimental data for this compound derivatives are not yet widely published, the performance of related oxazole and isoxazole compounds provides a strong predictive framework for their potential efficacy.
Table 1: In-Silico Docking Performance of Oxazole Derivatives Against Tubulin
| Compound/Derivative | PDB ID | Binding Energy (kcal/mol) | IC50 | Reference Compound | Reference Binding Energy (kcal/mol) | Reference IC50 |
| 1,3,4-Oxadiazole Derivative 8e | 4O2B | -13.69 | 7.95 nM (Tubulin Polymerization Inhibition) | Colchicine | - | 9.83 nM |
| 1,3,4-Oxadiazole Derivative 8f | 4O2B | -13.61 | 9.81 nM (Tubulin Polymerization Inhibition) | Colchicine | - | 9.83 nM |
| Isoxazole-Based Steroid Derivative 2j | 7TQY | -8.53 | - | Paclitaxel | -10.78 | - |
| 4,5-diaryloxazole derivative 15a | - | - | 1.05 µM (Tubulin Polymerization Inhibition) | - | - | - |
| 4,5-diaryloxazole derivative 15b | - | - | 0.85 µM (Tubulin Polymerization Inhibition) | - | - | - |
Note: IC50 values may represent different types of assays (e.g., cytotoxicity, enzyme inhibition). Please refer to the original studies for detailed experimental conditions.
Table 2: In-Silico Docking Performance of Oxazole Derivatives Against STAT3
| Compound/Derivative | PDB ID | Binding Energy (kcal/mol) | IC50 | Reference Compound | Reference Binding Energy (kcal/mol) |
| Oxadiazole Derivative 5e | 1BG1 | -9.91 | - | STX-0119 | - |
| Oxazole-based Peptidomimetic S3I-M2001 | - | - | - | - | - |
| Oxadiazole library compound 114 | 6NJS | - | - | - | - |
| Oxadiazole library compound 40 | 6NQU | - | - | - | - |
Experimental Protocols: Molecular Docking
A standardized protocol for in-silico molecular docking is crucial for the reproducibility and comparison of results. The following methodology outlines a typical workflow using AutoDock Vina, a widely used open-source docking program.
I. Preparation of the Receptor (Protein)
-
Protein Structure Retrieval : The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Protein Clean-up : The downloaded PDB file is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding interaction.
-
Addition of Polar Hydrogens : Polar hydrogen atoms are added to the protein structure, which is essential for defining the correct ionization and tautomeric states of the amino acid residues.
-
Charge Assignment : Kollman or Gasteiger charges are assigned to the protein atoms to account for electrostatic interactions.
-
Conversion to PDBQT format : The prepared protein structure is converted to the PDBQT file format, which is required by AutoDock Vina and contains the atomic coordinates, charges, and atom types.
II. Preparation of the Ligand (this compound Derivative)
-
Ligand Structure Generation : The 2D structure of the this compound derivative is drawn using chemical drawing software like ChemDraw and saved in a 3D format (e.g., MOL or SDF).
-
Energy Minimization : The 3D structure of the ligand is energy-minimized to obtain a low-energy, stable conformation.
-
Torsional Degrees of Freedom : The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.
-
Conversion to PDBQT format : The prepared ligand structure is also converted to the PDBQT file format.
III. Molecular Docking Simulation using AutoDock Vina
-
Grid Box Definition : A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking simulation. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB structure or by using active site prediction tools.
-
Configuration File : A configuration file is created that specifies the input protein and ligand PDBQT files, the coordinates of the grid box, and other docking parameters such as the exhaustiveness of the search.
-
Running the Docking Simulation : The AutoDock Vina program is executed from the command line, using the configuration file as input. Vina will then perform the docking calculations, exploring different conformations and orientations of the ligand within the defined search space.
-
Analysis of Results : The output from Vina includes a log file with the binding energies of the top-ranked poses and a PDBQT file containing the coordinates of these poses. The binding poses are visualized and analyzed using molecular graphics software like PyMOL or Discovery Studio to examine the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Visualizations
The following diagrams illustrate the key workflows and conceptual relationships in in-silico docking studies.
Caption: Experimental workflow for in-silico molecular docking.
Caption: Simplified STAT3 signaling pathway and potential inhibition by oxazole derivatives.
Safety Operating Guide
Proper Disposal of Ethyl 2-iodooxazole-4-carboxylate: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Ethyl 2-iodooxazole-4-carboxylate. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
This compound is a halogenated organic compound that requires careful handling and disposal. Due to its chemical properties and associated hazards, it cannot be disposed of as common waste. This document outlines the necessary steps for its safe removal from the laboratory environment, in line with standard regulations for hazardous chemical waste.
Safety and Hazard Summary
Before handling, it is crucial to be aware of the hazards associated with this compound. The following table summarizes its key safety information.
| Identifier | Value |
| CAS Number | 1107663-03-5 |
| Molecular Formula | C₆H₆INO₃ |
| Pictogram | |
| Signal Word | Warning[1] |
| Hazard Statements | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1][2][3] H319: Causes serious eye irritation.[1][2][3] H332: Harmful if inhaled.[1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][4] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] P501: Dispose of contents/container to an approved waste disposal plant.[2][3] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol details the methodology for the safe disposal of this compound and materials contaminated with it. This procedure is based on standard guidelines for the disposal of halogenated organic compounds.[5][6][7]
Materials Required:
-
Designated, leak-proof, and clearly labeled hazardous waste container for "Halogenated Organic Waste."[5][6]
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Waste manifest or log sheet.
-
Chemical fume hood.
Procedure:
-
Segregation of Waste:
-
Identify this compound and any materials (e.g., contaminated gloves, weigh boats, pipette tips) as halogenated organic waste.[5]
-
Crucially, do not mix this waste with non-halogenated organic solvents, aqueous waste, acids, bases, or other reactive chemicals. [6][8] Cross-contamination can lead to dangerous reactions and complicates the disposal process.
-
-
Container Preparation and Labeling:
-
Obtain a designated waste container for halogenated organic compounds from your institution's Environmental Health & Safety (EHS) department.[6]
-
Ensure the container is properly labeled with "Hazardous Waste" and "Halogenated Organic Waste."[5][6] The label should also have space to list the chemical constituents.
-
-
Waste Transfer:
-
All transfers of this compound waste into the designated container must be performed inside a certified chemical fume hood to minimize inhalation exposure.[6]
-
For pure compound or concentrated solutions, carefully transfer the material into the waste container.
-
For contaminated solid materials (e.g., absorbent pads, gloves), place them in a sealed bag before putting them into the final waste container to prevent dust or vapor release.
-
-
Documentation:
-
Each time waste is added to the container, update the waste log or manifest attached to the container.[5]
-
Record the chemical name ("this compound") and the estimated quantity (mass or volume) added.[5] Accurate documentation is a legal requirement and essential for safe disposal by waste management professionals.
-
-
Storage of Waste Container:
-
Arranging for Final Disposal:
-
Once the container is nearly full (typically around 75-80% capacity to allow for expansion), contact your institution's EHS or hazardous waste management office to request a pickup.[6]
-
Follow their specific procedures for scheduling waste collection.
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. achmem.com [achmem.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
Personal protective equipment for handling Ethyl 2-iodooxazole-4-carboxylate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Ethyl 2-iodooxazole-4-carboxylate (CAS No. 1107663-03-5), including personal protective equipment (PPE) recommendations, operational procedures, and a comprehensive disposal plan.
Note: A specific Safety Data Sheet (SDS) for this compound was not available. The following recommendations are synthesized from information on analogous chloro- and bromo-oxazole compounds and general safety protocols for handling halogenated heterocyclic compounds. It is imperative to handle this compound with caution, assuming it presents hazards similar to its analogues, which include skin and eye irritation, and potential harm if inhaled or swallowed.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | - Gloves: Disposable nitrile gloves are suitable for short-term protection. For prolonged contact, consider heavier-duty gloves and consult the manufacturer's chemical resistance guide. - Lab Coat: A standard, long-sleeved laboratory coat. - Clothing: Long pants and closed-toe shoes are mandatory. | Prevents skin contact, which can cause irritation. Nitrile gloves offer good resistance to a range of chemicals. A lab coat protects personal clothing from contamination. |
| Respiratory Protection | All handling of solid material and preparation of solutions should be conducted in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates may be required. | Minimizes the inhalation of dust or vapors, which may be harmful. A chemical fume hood is the preferred engineering control. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing risks. The following steps outline the safe handling of this compound from receipt to use.
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Ensure the supplier's label is intact and legible.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage temperature should be between 2-8°C. Keep the container tightly closed.
-
Preparation for Use:
-
Before handling, ensure that a chemical fume hood is operational and that all required PPE is readily available and in good condition.
-
Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Have a spill kit readily accessible.
-
-
Handling and Use:
-
All weighing and transfer of the solid compound must be performed within a chemical fume hood to prevent inhalation of dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Handle all solutions containing the compound with the same level of precaution as the solid material.
-
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment.
-
Remove PPE carefully to avoid contaminating skin or clothing.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of chemical waste is critical for environmental protection and laboratory safety. This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, bench paper) should be placed in a designated, labeled hazardous waste container for halogenated solids.
-
Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for halogenated organic liquids.[1][2][3]
-
Crucially, do not mix halogenated waste with non-halogenated waste streams. [2][3] This is because the disposal methods differ, and cross-contamination can lead to higher disposal costs and environmental complications.[3]
-
-
Waste Container Labeling:
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
-
Disposal Request:
-
When the waste container is nearly full, follow your institution's procedures to request a pickup from the environmental health and safety (EHS) department. Do not overfill containers.
-
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
